molecular formula C55H99N2O4P B15550576 C55-Dihydroprenyl-mpda

C55-Dihydroprenyl-mpda

Cat. No.: B15550576
M. Wt: 883.4 g/mol
InChI Key: VHBUPWHIYBKVDH-ROMJWAEMSA-N
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Description

C55-Dihydroprenyl-mpda is a useful research compound. Its molecular formula is C55H99N2O4P and its molecular weight is 883.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H99N2O4P

Molecular Weight

883.4 g/mol

IUPAC Name

azane;[(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaenyl] dihydrogen phosphate

InChI

InChI=1S/C55H93O4P.2H3N/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58;;/h23,25,27,29,31,33,35,37,39,41,55H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3,(H2,56,57,58);2*1H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+;;

InChI Key

VHBUPWHIYBKVDH-ROMJWAEMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C55-Lipid-Linked meso-Diaminopimelic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for C55-lipid-linked meso-diaminopimelic acid (m-DAP) precursors, which are essential components in the construction of the bacterial cell wall. This document details the constituent pathways, key enzymes, and relevant experimental methodologies, serving as a critical resource for researchers in microbiology, biochemistry, and antibiotic development.

The target molecule, C55-dihydroprenyl-mpda, is understood to be a derivative of Lipid II, a pivotal precursor in peptidoglycan synthesis. The "C55" component refers to the undecaprenyl lipid carrier, and "mpda" designates meso-diaminopimelic acid. The "dihydroprenyl" modification, suggesting a partial saturation of the undecaprenyl chain, is not a commonly described feature in the biosynthesis of canonical Lipid II. While a compound with this name and CAS number (2694047-17-9) is commercially available, its biosynthetic origin is not detailed in the scientific literature. Therefore, this guide will focus on the well-established synthesis of the canonical undecaprenyl-linked m-DAP precursor (m-DAP-containing Lipid II).

The overall synthesis is a convergence of three primary metabolic routes:

  • The de novo Synthesis of Undecaprenyl Phosphate (B84403) (C55-P): The generation of the C55 lipid carrier.

  • The Biosynthesis of meso-Diaminopimelic Acid (m-DAP): A branch of the aspartate amino acid family pathway.

  • The Assembly of Lipid II: The sequential enzymatic linkage of the peptidoglycan building blocks to the C55-P carrier at the cytoplasmic membrane.

De Novo Synthesis of Undecaprenyl Phosphate (C55-P)

Undecaprenyl phosphate (C55-P), the universal lipid carrier for peptidoglycan synthesis, is produced in a two-step process.

Step 1: Synthesis of Undecaprenyl Pyrophosphate (C55-PP)

The synthesis of the C55 backbone is catalyzed by the enzyme Undecaprenyl Pyrophosphate Synthase (UppS) . This soluble, cis-prenyltransferase catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with a single molecule of farnesyl pyrophosphate (FPP)[1][2][3][4][5].

Step 2: Dephosphorylation to Undecaprenyl Phosphate (C55-P)

The active lipid carrier, C55-P, is generated by the dephosphorylation of C55-PP. This essential step is carried out by integral membrane phosphatases. In Escherichia coli, this activity is performed by the BacA enzyme and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily , including PgpB and YbjG [5][6][7][8].

C55_P_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane FPP Farnesyl-PP (C15) C55PP Undecaprenyl-PP (C55-PP) FPP->C55PP UppS IPP 8x Isopentenyl-PP (C5) IPP->C55PP C55P Undecaprenyl-P (C55-P) C55PP->C55P BacA / PAP2 Pi Pi C55P->Pi

Caption: De novo synthesis pathway of Undecaprenyl Phosphate (C55-P).

Biosynthesis of meso-Diaminopimelic Acid (m-DAP)

meso-Diaminopimelic acid is a key component of the peptidoglycan in most Gram-negative bacteria and some Gram-positive bacteria. It is synthesized from L-aspartate through a series of enzymatic reactions. There are several variations of this pathway; the succinylase pathway, common in many bacteria including E. coli, is outlined below.

mDAP_Synthesis Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA ask, asd THDP Tetrahydrodipicolinate ASA->THDP dapA, dapB Succinyl_Keto_DAP N-Succinyl-L-2-amino-6-ketopimelate THDP->Succinyl_Keto_DAP dapD Succinyl_LL_DAP N-Succinyl-LL-diaminopimelate Succinyl_Keto_DAP->Succinyl_LL_DAP dapC LL_DAP LL-Diaminopimelate Succinyl_LL_DAP->LL_DAP dapE mDAP meso-Diaminopimelate (m-DAP) LL_DAP->mDAP dapF Lys L-Lysine mDAP->Lys lysA

Caption: The succinylase pathway for meso-diaminopimelic acid (m-DAP) biosynthesis.

Assembly of m-DAP-Containing Lipid II

The final stage of precursor synthesis occurs at the cytoplasmic membrane and involves the assembly of the peptidoglycan monomer on the undecaprenyl phosphate carrier.

Step 1: Synthesis of UDP-MurNAc-pentapeptide

In the cytoplasm, a series of Mur ligases (MurA-F) sequentially add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). For m-DAP-containing peptidoglycan, the pentapeptide chain is typically L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala.

Step 2: Formation of Lipid I

The integral membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to C55-P, forming Lipid I and releasing UMP[9][10].

Step 3: Formation of Lipid II

The peripheral membrane enzyme MurG (UDP-GlcNAc:Lipid I transferase) then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding the final precursor molecule, Lipid II [11]. Lipid II is then translocated across the cytoplasmic membrane to the periplasm for polymerization.

Lipid_II_Assembly cluster_membrane Cytoplasmic Membrane (Inner Leaflet) UDP_MurNAc_pp UDP-MurNAc-pentapeptide(m-DAP) Lipid_I Lipid I (m-DAP) UDP_MurNAc_pp->Lipid_I C55P Undecaprenyl-P (C55-P) C55P->Lipid_I UMP UMP Lipid_I->UMP Lipid_II Lipid II (m-DAP) Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II UDP UDP Lipid_II->UDP Periplasm Translocation to Periplasm Lipid_II->Periplasm

Caption: Assembly of m-DAP-containing Lipid II at the cytoplasmic membrane.

Quantitative Data

The following tables summarize key kinetic parameters for the enzymes involved in the synthesis of the C55 lipid carrier and Lipid I. It is important to note that experimental conditions can vary significantly between studies.

Table 1: Kinetic Parameters for E. coli Undecaprenyl Pyrophosphate Synthase (UppS)

Substrate Km (µM) kcat (s-1) Conditions Reference
Farnesyl-PP 0.3 2.1 0.1% Triton X-100 [4]
Isopentenyl-PP - 2.5 (overall) 0.1% Triton X-100 [12]

| Farnesyl-PP | - | 0.013 (overall) | No Triton X-100 |[12] |

Table 2: Kinetic Parameters for Bacillus subtilis MraY

Substrate Km (µM) Reference
UDP-MurNAc-pentapeptide-DNS High µM range [13]

| Heptaprenyl Phosphate (C35-P) | High µM range |[13] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this pathway. These are generalized protocols based on published methods.

Overexpression and Purification of MraY and MurG

Objective: To obtain purified MraY and MurG enzymes for in vitro assays.

Methodology Overview:

  • Cloning and Expression: The genes encoding MraY and MurG (often with an affinity tag such as His-tag) are cloned into an appropriate expression vector and transformed into an E. coli expression strain (e.g., BL21(DE3))[9][11][14].

  • Cell Culture and Induction: Cells are grown in a suitable medium (e.g., LB or minimal medium) to mid-log phase, and protein expression is induced with IPTG[14].

  • Cell Lysis and Fractionation: Cells are harvested and lysed. For the integral membrane protein MraY, the membrane fraction is isolated by ultracentrifugation. MurG, a peripheral membrane protein, may be in the soluble or membrane fraction[11].

  • Solubilization (for MraY): The membrane fraction containing MraY is solubilized using a detergent (e.g., DDM, Triton X-100)[9].

  • Affinity Chromatography: The solubilized MraY or the fraction containing MurG is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins)[3][11].

  • Purification and Characterization: Further purification may be achieved by ion-exchange or size-exclusion chromatography. Protein purity is assessed by SDS-PAGE[11].

Protein_Purification_Workflow Start E. coli with Expression Vector Culture Cell Culture & IPTG Induction Start->Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Fractionation Fractionation (Ultracentrifugation) Lysis->Fractionation Soluble Soluble Fraction (contains MurG) Fractionation->Soluble Membrane Membrane Fraction (contains MraY) Fractionation->Membrane Affinity Affinity Chromatography (e.g., Ni-NTA) Soluble->Affinity Solubilization Detergent Solubilization Membrane->Solubilization Solubilization->Affinity Purified_MurG Purified MurG Affinity->Purified_MurG Purified_MraY Purified MraY Affinity->Purified_MraY

Caption: General workflow for the purification of MraY and MurG.

In Vitro Synthesis and Analysis of m-DAP-Containing Lipid II

Objective: To synthesize Lipid II in vitro and analyze the products.

Methodology Overview:

  • Substrate Preparation: The synthesis requires the nucleotide precursors UDP-MurNAc-pentapeptide(m-DAP) and UDP-GlcNAc, and the lipid carrier C55-P. The UDP-MurNAc-pentapeptide can be synthesized enzymatically or chemically[13][15]. C55-P is commercially available or can be enzymatically synthesized. Often, a radiolabeled or fluorescently labeled precursor is used for detection[2][16].

  • In Vitro Reaction:

    • Purified MraY (in a detergent-micelle or nanodisc environment) is incubated with C55-P and UDP-MurNAc-pentapeptide(m-DAP) to form Lipid I.

    • Purified MurG and UDP-GlcNAc are then added to the reaction to convert Lipid I to Lipid II[3][13].

    • The reaction is typically performed in a buffered solution containing MgCl2 and a detergent like Triton X-100[3].

  • Extraction of Lipid Intermediates: The reaction is stopped, and the lipid-linked products (Lipid I and Lipid II) are extracted from the aqueous reaction mixture using an organic solvent system, typically n-butanol/pyridine acetate[2].

  • Product Analysis:

    • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica (B1680970) plates. The products are visualized by autoradiography (if radiolabeled) or fluorescence imaging[2].

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, the extracted products can be separated and quantified by reverse-phase HPLC, often coupled with a scintillation counter for radiolabeled compounds or a mass spectrometer[2][13].

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols outlined are generalized and may require optimization for specific laboratory conditions and research goals.

References

Unraveling the Enigma of C55-Isoprenoids: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The query for "C55-Dihydroprenyl-mpda" does not correspond to a standard or widely documented chemical entity in scientific literature. It is plausible that this name represents a novel, highly specific derivative of a C55 isoprenoid, or is a term of art within a specific research group. The core of this nomenclature, "C55-Dihydroprenyl," points towards a 55-carbon polyprenol with at least one saturated isoprene (B109036) unit. The "mpda" suffix remains unidentified but likely signifies a specific chemical modification.

This guide will focus on the well-characterized family of C55 isoprenoids, which are fundamental molecules in bacterial physiology and present in various natural sources. We will delve into their natural origins, detailed isolation protocols, and biosynthetic pathways, providing a robust framework for researchers interested in this class of molecules. The primary focus will be on undecaprenyl phosphate (B84403) (C55-P) and its precursor, undecaprenyl pyrophosphate (C55-PP), which are central to bacterial cell wall synthesis.[1][2][3] The potential "dihydroprenyl" aspect, suggesting partial saturation, has been noted in some bacterial species.[4]

Natural Sources of C55-Isoprenoids

C55 isoprenoids, particularly in their phosphorylated forms, are ubiquitous and essential in bacteria.[1][2] They function as lipid carriers for the transport of peptidoglycan precursors across the cell membrane.[3][5] Plants also produce a variety of long-chain polyprenols, though the C55 length may not always be the most abundant.

Below is a summary of notable natural sources for C55 and related long-chain polyprenols.

Natural SourceOrganism TypeRelevant Compound(s)Notes
Escherichia coliBacteriumUndecaprenyl phosphate (C55-P), Undecaprenyl pyrophosphate (C55-PP)Essential for cell wall biosynthesis, making it a target for antibiotics.[1][5]
Lactobacillus plantarumBacteriumC55 polyprenols, including an isomer with one reduced isoprene unitA cell-free system from this organism has been shown to synthesize C55 polyprenols de novo.[4]
Streptomyces speciesBacteriumIsoprenoid side chains of secondary metabolites (e.g., novobiocin)These bacteria are prolific producers of diverse secondary metabolites, some of which incorporate isoprenoid moieties.[6][7][8]
Mycobacterium smegmatisBacteriumDecaprenyl-P-mannose (C50), Octahydroheptaprenyl-P-mannose (C35)While not C55, these related compounds highlight the diversity of polyprenyl phosphates in bacteria.[9]
Litsea monopetala (Roxb.) Pers.PlantTri-trans poly-cis prenol-15 and its acetylated derivativeA source of various polyprenols, demonstrating the presence of these lipids in plant leaves.[10]
Elaeis guineensis Jacq. (Oil Palm)PlantPolyprenols (C80-C100), Dolichols (C85-C110)Contains a range of long-chain polyisoprenoid alcohols in various tissues.[11]
Arabidopsis thalianaPlantLong-chain polyisoprenoidsA model organism for studying plant isoprenoid biosynthesis.[12]

Experimental Protocols for Isolation and Purification

The isolation of C55 isoprenoids requires multi-step procedures involving solvent extraction and chromatography. The specific protocol can be adapted based on the source organism and the desired purity.

Protocol 1: Isolation of C55 Polyprenols from Bacterial Cells (e.g., Lactobacillus plantarum)

This protocol is adapted from methodologies described for the isolation of bacterial polyprenols.[4]

1. Cell Lysis and Extraction:

  • Harvest bacterial cells from culture by centrifugation.
  • Lyse the cells using a suitable method (e.g., sonication, French press) in a buffered solution.
  • Extract the total lipids from the cell lysate using a mixture of chloroform (B151607) and methanol (B129727) (e.g., a 1:2 v/v ratio), followed by a partitioning step with water to separate the lipid-containing organic phase.

2. Saponification (Optional):

  • To hydrolyze ester-linked lipids, the crude lipid extract can be treated with a mild alkali solution (e.g., 0.1 M KOH in ethanol) at 37°C for 40 minutes.[9]
  • Neutralize the reaction and re-extract the lipids into an organic solvent like hexane (B92381).

3. Chromatographic Purification:

  • Silica (B1680970) Gel Chromatography:
  • Apply the crude lipid extract to a silica gel column.
  • Elute with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., diethyl ether or ethyl acetate) to separate different lipid classes.
  • Size-Exclusion Chromatography:
  • For further purification, subject the polyprenol-containing fractions to size-exclusion chromatography (e.g., using Sephadex LH-20) with an appropriate solvent system.[10]
  • Thin-Layer Chromatography (TLC):
  • Monitor the fractions from column chromatography using TLC. Preparative TLC can be used for final purification of the C55 polyprenol.[10]

4. Analysis and Characterization:

  • The purified C55 polyprenols can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure.[4]

Protocol 2: Isolation of Polyprenols from Plant Material (e.g., Leaves)

This protocol is a generalized procedure based on methods for extracting polyisoprenoids from plant tissues.[10][12]

1. Homogenization and Extraction:

  • Homogenize fresh or dried plant leaves in a chloroform/methanol mixture (e.g., 2:1 v/v).
  • Allow the mixture to stand for an extended period (e.g., 48 hours) to ensure complete extraction.
  • Filter the mixture to remove solid plant debris and collect the solvent extract.

2. Hydrolysis:

  • Evaporate the solvent and resuspend the lipid extract in a mixture of toluene, 7.5% KOH, and 95% ethanol.
  • Heat the mixture (e.g., at 95°C for 1 hour) to hydrolyze esterified lipids.[12]
  • After cooling, extract the non-saponifiable lipids (including polyprenols) with hexane.

3. Purification:

  • Silica Gel Column Chromatography:
  • Purify the hexane extract on a silica gel column, eluting with a hexane/diethyl ether gradient.
  • Reversed-Phase Chromatography (Optional):
  • For separation of polyprenols with different chain lengths, reversed-phase high-performance liquid chromatography (HPLC) can be employed.

4. Characterization:

  • Analyze the purified fractions by 1H NMR, 13C NMR, and mass spectrometry to identify the specific polyprenols and determine their chain length and stereochemistry.[10]

Biosynthesis and Isolation Workflows

The following diagrams illustrate the key pathways and processes related to C55 isoprenoids.

G Figure 1: Generalized Workflow for C55-Polyprenol Isolation cluster_source Natural Source cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_analysis Analysis Source Bacterial Cells or Plant Tissue Homogenization Homogenization & Solvent Extraction Source->Homogenization Hydrolysis Alkaline Hydrolysis (Saponification) Homogenization->Hydrolysis CrudeExtract Crude Lipid Extract Hydrolysis->CrudeExtract Silica Silica Gel Chromatography CrudeExtract->Silica SEC_TLC Size-Exclusion or Preparative TLC Silica->SEC_TLC Purified Purified C55-Polyprenol SEC_TLC->Purified Analysis NMR, MS, IR Purified->Analysis

Figure 1: Generalized Workflow for C55-Polyprenol Isolation

G Figure 2: Bacterial Biosynthesis of Undecaprenyl-PP (C55-PP) cluster_intermediate C15 Intermediate cluster_final C55 Product IPP Isopentenyl-PP (IPP, C5) UppS UppS Synthase IPP->UppS + 8 units DMAPP Dimethylallyl-PP (DMAPP, C5) FPP Farnesyl-PP (FPP, C15) FPP->UppS C55PP Undecaprenyl-PP (C55-PP) UppS->C55PP

Figure 2: Bacterial Biosynthesis of Undecaprenyl-PP (C55-PP)

Conclusion

While the specific entity "this compound" remains elusive in the broader scientific literature, the C55 isoprenoid backbone is a well-established and vital component of bacterial life. This guide provides a comprehensive overview of the known natural sources of C55 polyprenols and their derivatives, alongside detailed protocols for their isolation and purification. The biosynthetic pathway leading to the key precursor, undecaprenyl pyrophosphate, is also outlined. For researchers investigating this area, the information presented here serves as a foundational resource for obtaining and studying these important lipid molecules. Further investigation into the "dihydroprenyl" and "mpda" moieties will likely require targeted analytical studies on extracts from novel or uncharacterized natural sources.

References

Unraveling a Molecular Misnomer: A Technical Guide to C55-Isoprenoid Lipid Carriers and m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The query for "C55-Dihydroprenyl-mpda" did not yield a known chemical entity within the scientific literature. It is likely that this term is a conflation of two distinct subjects: the C55-isoprenoid lipid carriers involved in bacterial cell wall synthesis, and the aromatic diamine, m-phenylenediamine (B132917) (mPDA). This guide will provide an in-depth exploration of both topics to address the potential underlying scientific interests of your query.

Part 1: The C55-Isoprenoid Lipid Carrier Cycle: A Cornerstone of Bacterial Survival

Discovery and History

The discovery of the C55-isoprenoid lipid carrier, also known as undecaprenyl phosphate (B84403) (C55-P or Und-P), was a pivotal moment in understanding bacterial cell wall biosynthesis. Early research in the mid-20th century by scientists like Jack Strominger and his colleagues laid the groundwork by identifying lipid-linked intermediates in peptidoglycan synthesis. These pioneering studies revealed that the hydrophilic building blocks of the bacterial cell wall were transported across the hydrophobic cell membrane by a lipid carrier. This carrier was later identified as a 55-carbon isoprenoid alcohol phosphate.[1]

Subsequent research elucidated the cyclical nature of its function, involving undecaprenyl pyrophosphate (C55-PP or Und-PP) as a key intermediate.[2][3] This cycle, often referred to as the bactoprenol (B83863) cycle, is now recognized as a fundamental process in the biosynthesis of not only peptidoglycan but also other essential cell wall polymers like teichoic acids, O-antigen lipopolysaccharides, and capsular polysaccharides.[4] The essentiality of this lipid carrier has made it a prime target for the development of novel antibiotics.

The C55 Lipid Carrier Cycle: Mechanism of Action

The C55 lipid carrier system functions as a molecular shuttle, transporting peptidoglycan precursors from the cytoplasm to the periplasm where they are incorporated into the growing cell wall. The cycle involves two key forms of the carrier: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).

The biosynthesis of the C55 lipid carrier begins with the de novo synthesis of C55-PP in the cytoplasm by the enzyme undecaprenyl pyrophosphate synthase (UppS).[5][6] UppS catalyzes the condensation of farnesyl pyrophosphate (FPP, C15) with eight molecules of isopentenyl pyrophosphate (IPP, C5).[7] This newly synthesized C55-PP must then be dephosphorylated to C55-P to become an active carrier for the attachment of cell wall precursors.[4][5]

The active C55-P, located on the cytoplasmic face of the inner membrane, serves as an acceptor for the initial steps of peptidoglycan synthesis. The precursors are assembled on C55-P, forming Lipid II, which is then flipped across the membrane to the periplasmic side. After the transfer of the peptidoglycan subunit to the growing cell wall, the carrier is released as C55-PP.[5][8] For the cycle to continue, this C55-PP must be recycled back to C55-P through dephosphorylation. This critical recycling step is catalyzed by phosphatases such as BacA.[5][8]

Signaling Pathways and Experimental Workflows

The C55 lipid carrier cycle is a linear biosynthetic pathway rather than a complex signaling cascade. However, its regulation is tied into the overall control of bacterial cell growth and division.

Below are diagrams illustrating the C55 lipid carrier cycle and a general workflow for studying its inhibitors.

C55_Lipid_Carrier_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UppS UppS FPP->UppS + 8 IPP IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS C55PP_de_novo C55-PP (de novo) C55P_cyto C55-P C55PP_de_novo->C55P_cyto Dephosphorylation UppS->C55PP_de_novo Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II + GlcNAc flipper Flipper Lipid_II->flipper C55P_cyto->Lipid_I + MurNAc-pentapeptide PG Growing Peptidoglycan flipper->PG Transglycosylation Transpeptidation C55PP_peri C55-PP BacA BacA C55PP_peri->BacA C55P_peri C55-P C55P_peri->C55P_cyto Translocation BacA->C55P_peri PG->C55PP_peri Release

Caption: The C55 Lipid Carrier Cycle in Bacterial Cell Wall Synthesis.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation In Vitro Validation cluster_cellular Cell-Based Assays cluster_mechanism Mechanism of Action Studies A High-Throughput Screening of Compound Library B Identification of 'Hit' Compounds A->B C Enzyme Assays (e.g., UppS, BacA) B->C D Determination of IC50 Values C->D E Minimum Inhibitory Concentration (MIC) Assays D->E F Analysis of Cell Wall Precursor Accumulation E->F G Target Identification and Binding Studies F->G H Structural Biology (Crystallography, NMR) G->H

Caption: General Experimental Workflow for C55 Cycle Inhibitor Discovery.

Quantitative Data
ParameterValueOrganism/SystemReference
Carbon Chain LengthC55Bacteria[2][4]
Enzyme for C55-PP synthesisUndecaprenyl Pyrophosphate Synthase (UppS)Escherichia coli[6]
Precursors for C55-PP synthesisFarnesyl pyrophosphate (FPP), Isopentenyl pyrophosphate (IPP)Escherichia coli[7]
Key Recycling EnzymeBacA (Undecaprenyl pyrophosphate phosphatase)Escherichia coli[5][9]
Experimental Protocols

Protocol 1: Assay for Undecaprenyl Pyrophosphate Synthase (UppS) Activity

This protocol outlines a general method for measuring the activity of UppS, a key enzyme in the de novo synthesis of C55-PP.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • [1-14C]Isopentenyl pyrophosphate (IPP) (radiolabeled substrate)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Quenching solution (e.g., EDTA in ethanol)

  • Scintillation fluid and counter

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, a defined concentration of FPP, and radiolabeled IPP.

  • Initiate the reaction by adding a known amount of purified UppS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Extract the lipid products using an organic solvent (e.g., butanol).

  • Wash the organic phase to remove unincorporated radiolabeled IPP.

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled IPP incorporated into the C55-PP product over time.

Part 2: m-Phenylenediamine (mPDA): A Versatile Chemical Building Block

Discovery and History

m-Phenylenediamine (mPDA), also known as 1,3-diaminobenzene, is an aromatic amine that has been a staple in industrial chemistry for over a century. Its synthesis and utility were established in the late 19th and early 20th centuries with the rise of the synthetic dye industry. It serves as a crucial intermediate in the production of a wide range of materials.[10]

Synthesis and Applications

m-Phenylenediamine is typically synthesized through the reduction of 1,3-dinitrobenzene (B52904). This process often involves catalytic hydrogenation.[11]

General Synthesis Reaction: C6H4(NO2)2 + 6H2 → C6H4(NH2)2 + 4H2O

Its primary applications are in the polymer industry, where it is a key monomer in the production of high-performance polymers such as aramid fibers (e.g., Nomex) and certain polyimides.[12] These materials are known for their thermal stability and mechanical strength. mPDA is also used in the manufacturing of dyes, curing agents for epoxy resins, and in rubber production.[10]

Experimental Protocols

Protocol 2: General Procedure for the Synthesis of m-Phenylenediamine via Catalytic Hydrogenation

This protocol describes a common laboratory-scale synthesis of mPDA.

Materials:

  • 1,3-Dinitrobenzene

  • Ethanol (B145695) (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Reaction flask and stirring apparatus

  • Filtration setup

Methodology:

  • Dissolve 1,3-dinitrobenzene in ethanol in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with an inert gas, followed by hydrogen.

  • Maintain a positive pressure of hydrogen gas and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Remove the catalyst by filtration.

  • Evaporate the solvent from the filtrate to obtain crude m-phenylenediamine.

  • The crude product can be further purified by recrystallization or distillation.

References

Spectroscopic and Structural Elucidation of C55-Dihydroprenyl-m-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of C55-Dihydroprenyl-m-phenylenediamine (C55-Dihydroprenyl-mpda). The C55 polyprenyl moiety is a significant long-chain isoprenoid, and its conjugation with m-phenylenediamine (B132917) (mpda), a versatile aromatic diamine, results in a molecule of interest for various research and development applications.[1][2][3][4][5][6][7][8] This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, provides detailed experimental protocols for its analysis, and illustrates the general workflow for spectroscopic characterization.

Note on Data: Publicly available spectroscopic data for the specific molecule "this compound" is not available. The data presented herein is a hypothetical representation based on the analysis of structurally related compounds, namely C55 polyprenols and m-phenylenediamine derivatives.[9]

Hypothesized Molecular Structure

The name "this compound" suggests a structure composed of three key parts:

  • C55 Polyprenyl Chain: A 55-carbon isoprenoid chain, which consists of 11 isoprene (B109036) units.

  • Dihydro: Indicates that at least one of the isoprene units in the polyprenyl chain is saturated (reduced).

  • mpda: An abbreviation for m-phenylenediamine (or 1,3-diaminobenzene), an aromatic diamine.[1][2][3][4][5][6][7][8]

The most probable structure involves the attachment of the C55 dihydroprenyl chain to one of the amino groups of the m-phenylenediamine core, forming an N-alkylated aromatic amine.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H-NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2m1HAromatic CH (mpda)
~6.2 - 6.4m3HAromatic CH (mpda)
~5.1m~10HVinylic CH of isoprene units
~3.6br s2H-NH₂ of mpda
~3.1t2H-CH₂- attached to Nitrogen
~2.0 - 2.1m~40HAllylic -CH₂- of isoprene units
~1.68s~30HVinylic -CH₃ of trans-isoprene units
~1.60s~3HVinylic -CH₃ of cis-isoprene unit (ω-end)
~1.2 - 1.4m~4HSaturated -CH₂- in dihydroprenyl unit
~0.9d~3H-CH₃ in saturated dihydroprenyl unit

Table 2: Hypothetical ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148Aromatic C-N
~135Quaternary vinylic C of isoprene units
~131Quaternary vinylic C of isoprene units
~129Aromatic CH
~124Vinylic CH of isoprene units
~108Aromatic CH
~104Aromatic CH
~40Allylic -CH₂- of isoprene units
~32Allylic -CH₂- of isoprene units
~26Allylic -CH₂- of isoprene units
~25Vinylic -CH₃ of trans-isoprene units
~23Vinylic -CH₃ of cis-isoprene unit
~17Vinylic -CH₃ of trans-isoprene units
~16-CH₃ in saturated dihydroprenyl unit
Mass Spectrometry (MS)

Table 3: Hypothetical Mass Spectrometry Data for this compound

ParameterValueMethod
Molecular Formula C₆₁H₉₈N₂
Molecular Weight 867.5 g/mol
[M+H]⁺ (Calculated) 868.77High-Resolution Electrospray Ionization (HR-ESI-MS)
[M+Na]⁺ (Calculated) 890.75HR-ESI-MS
Key Fragmentation Ions Fragments corresponding to the loss of the mpda moiety and successive losses of isoprene units (C₅H₈).Tandem MS (MS/MS)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Acquire ¹H-NMR spectra with the following typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: 16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

    • Acquire ¹³C-NMR spectra with the following typical parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024-4096

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate liquid chromatography system (LC-MS) for sample introduction.[10][11]

    • For direct infusion, introduce the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in positive ion mode.

    • Set the mass range to scan from m/z 100 to 2000.

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺) and fragmenting it using collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula (C₆₁H₉₈N₂).

    • Analyze the isotopic pattern to further confirm the elemental composition.

    • Interpret the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which will provide structural information about the polyprenyl chain and the mpda moiety.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_elucidation Structural Elucidation synthesis Synthesis & Purification of this compound dissolution Dissolution in Appropriate Solvents synthesis->dissolution nmr NMR Spectroscopy (1H, 13C, 2D) dissolution->nmr ms Mass Spectrometry (HR-MS, MS/MS) dissolution->ms nmr_proc NMR Data Processing (FT, Phasing, Integration) nmr->nmr_proc ms_proc MS Data Analysis (Mass Determination, Fragmentation) ms->ms_proc elucidation Final Structure Confirmation & Characterization nmr_proc->elucidation ms_proc->elucidation

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Whitepaper on the Potential Biological Role of C55-Dihydroprenyl-mpda

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "C55-Dihydroprenyl-mpda" is not described in currently available scientific literature. This document presents a hypothetical exploration of its potential biological role based on an analysis of its constituent chemical moieties: a C55 dihydroprenyl chain and a meta-phenylenediamine (mpda) headgroup. The experimental data and protocols provided are illustrative and based on methodologies used for analogous long-chain lipidated molecules.

Introduction

Long-chain lipids are integral to numerous cellular functions, acting as structural components of membranes, energy storage molecules, and signaling mediators. The hydrophobic nature of these chains facilitates their insertion into cellular membranes, thereby anchoring associated molecules to specific subcellular locations. Prenyl chains, in particular, are known to anchor proteins to membranes, a critical post-translational modification for their proper function. The m-phenylenediamine (B132917) (mpda) moiety is a versatile aromatic diamine used in various chemical syntheses. The conjugation of a very long C55 dihydroprenyl chain to an mpda headgroup would create a strongly amphipathic molecule with a high propensity for membrane insertion.

This whitepaper proposes a potential biological role for this compound as a modulator of intracellular signaling pathways, specifically those originating at the plasma membrane. We hypothesize that the C55 lipid tail would serve to anchor the molecule within the lipid bilayer, while the mpda headgroup could interact with and modulate the function of membrane-associated proteins, such as G-protein coupled receptors (GPCRs) or enzymes involved in lipid signaling.

Hypothesized Mechanism of Action

We propose that this compound integrates into the plasma membrane, where its bulky lipid tail may alter local membrane fluidity and curvature. This alteration could, in turn, influence the conformational state and activity of nearby transmembrane proteins. The mpda headgroup, positioned at the membrane-cytosol interface, may directly interact with the intracellular domains of these proteins, potentially acting as an allosteric modulator or a competitive inhibitor of endogenous ligands. A plausible target could be a signaling pathway involved in cellular proliferation or inflammation.

Below is a diagram illustrating the hypothesized signaling pathway modulated by this compound.

G cluster_membrane Plasma Membrane C55 This compound GPCR GPCR C55->GPCR Modulates G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->GPCR Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothesized modulation of a GPCR signaling pathway by this compound.

Quantitative Data

The following tables present hypothetical data from in vitro assays designed to test the biological activity of this compound.

Table 1: GPCR Binding Affinity

CompoundKi (nM)Assay Type
Endogenous Ligand15Radioligand Competition
This compound250Radioligand Competition
Unlipidated mpda> 10,000Radioligand Competition

Table 2: Second Messenger Production Inhibition

Compound Concentration (nM)% Inhibition of Second MessengerStandard Deviation
15.21.1
1022.83.5
10048.94.2
100075.35.8

Table 3: Cellular Proliferation Assay (IC50 values)

Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
Cancer Cell Line A1.50.8
Cancer Cell Line B3.21.1
Normal Fibroblasts> 500.9

Experimental Protocols

Synthesis of this compound

A detailed synthetic protocol would be required. A plausible route would involve the synthesis of a C55-dihydroprenyl bromide from commercially available precursors, followed by nucleophilic substitution with one of the amino groups of m-phenylenediamine under basic conditions. Purification would likely be achieved by column chromatography on silica (B1680970) gel.

Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity of this compound for a target GPCR.

  • Materials: Membranes from cells overexpressing the target GPCR, a radiolabeled antagonist for the GPCR, this compound, unlabeled endogenous ligand, binding buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound or unlabeled endogenous ligand.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki values from the competition curves.

Second Messenger Assay
  • Objective: To measure the effect of this compound on the production of a second messenger (e.g., cAMP) following GPCR activation.

  • Materials: Whole cells expressing the target GPCR, this compound, agonist for the GPCR, cell lysis buffer, commercial ELISA kit for the second messenger.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the GPCR agonist.

    • Stop the reaction and lyse the cells.

    • Measure the concentration of the second messenger in the cell lysates using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of second messenger production.

Cellular Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer and normal cells.

  • Materials: Cancer cell lines, normal fibroblast cell line, cell culture medium, this compound, a positive control cytotoxic agent, MTS or similar proliferation reagent.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or the positive control.

    • Incubate for 72 hours.

    • Add the MTS reagent to each well and incubate for a further 2-4 hours.

    • Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

    • Calculate the IC50 values.

Below is a diagram illustrating a representative experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Binding GPCR Binding Assay Characterization->Binding Proliferation Proliferation Assay Characterization->Proliferation Signaling Second Messenger Assay Binding->Signaling Toxicity Cytotoxicity Assay Proliferation->Toxicity

An In-depth Technical Guide to C55-Dihydroprenyl-m-phenylenediamine (mpda) Analogues and Derivatives: A Novel Class of Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific class of compounds, "C55-Dihydroprenyl-mpda analogues and derivatives," appears to be a novel or proprietary area of research with limited to no information in the public domain as of late 2025. This guide is therefore a scientifically informed projection based on the constituent components: the C55 undecaprenyl lipid carrier, dihydroprenyl moieties, and m-phenylenediamine (B132917) (mpda), and their likely application as inhibitors of bacterial cell wall biosynthesis. The quantitative data and specific experimental protocols are illustrative examples based on established research in related fields.

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents that act on underexploited cellular pathways. The bacterial cell wall biosynthesis pathway, particularly the C55 undecaprenyl phosphate (B84403) (C55-P) lipid carrier cycle, presents a promising target. This technical guide provides a comprehensive overview of a hypothetical class of compounds: C55-Dihydroprenyl-m-phenylenediamine (mpda) analogues and derivatives. These molecules are conceptualized as potential inhibitors of the C55 lipid carrier cycle, combining a lipophilic C55 dihydroprenyl tail for membrane anchoring and an m-phenylenediamine headgroup as a potential pharmacophore. This document outlines the core concepts, potential biological activity, illustrative quantitative data, detailed (yet generalized) experimental protocols, and key cellular pathways involved.

Core Concepts: Targeting the C55 Lipid Carrier Cycle

The C55 undecaprenyl phosphate is an essential lipid carrier in bacteria, responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for the construction of the cell wall.[1][2] The cycle involves the de novo synthesis of C55-pyrophosphate (C55-PP) by the enzyme Undecaprenyl Pyrophosphate Synthase (UppS), its dephosphorylation to C55-P, the subsequent addition of peptidoglycan precursors, and its recycling.[1][2]

This compound analogues are hypothesized to function as inhibitors of this critical cycle. The proposed structure consists of:

  • A C55 Dihydroprenyl Tail: A 55-carbon isoprenoid chain with partial saturation. This lipophilic tail would facilitate insertion into the bacterial cell membrane, localizing the molecule to the site of action. The "dihydroprenyl" nature suggests one or more reduced isoprene (B109036) units, which may alter the flexibility and membrane interaction of the lipid tail compared to the native undecaprenyl phosphate.

  • An m-phenylenediamine (mpda) Headgroup: This aromatic diamine could serve as a pharmacophore that interacts with key enzymes or substrates in the C55 cycle. Its potential modes of action include:

    • Direct inhibition of UppS: The mpda moiety could bind to the active site or an allosteric site of UppS, preventing the synthesis of C55-PP.

    • Disruption of C55-P recycling: The analogues might interfere with the phosphatases that regenerate C55-P from C55-PP.

    • Steric hindrance: By intercalating into the membrane and binding to C55-P or its precursors, these molecules could sterically hinder the enzymes that utilize these substrates.

Quantitative Data: Illustrative Biological Activity

The following tables present hypothetical quantitative data for a series of this compound analogues. This data is for illustrative purposes to demonstrate how such compounds would be characterized and compared.

Table 1: In Vitro Enzymatic Inhibition of UppS

Compound IDDihydroprenyl Moietympda SubstitutionIC50 (µM) for UppS
MPD-C55-H2-01 Single saturated isoprene unitUnsubstituted15.2
MPD-C55-H2-02 Single saturated isoprene unit4-fluoro10.8
MPD-C55-H4-01 Two saturated isoprene unitsUnsubstituted25.5
MPD-C55-H4-02 Two saturated isoprene units4-fluoro18.3

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MPD-C55-H2-01 832
MPD-C55-H2-02 416
MPD-C55-H4-01 1664
MPD-C55-H4-02 832

Table 3: Cytotoxicity Data

Compound IDCC50 (µM) on HEK293 cells
MPD-C55-H2-01 > 100
MPD-C55-H2-02 > 100
MPD-C55-H4-01 85
MPD-C55-H4-02 92

Experimental Protocols

The following are generalized experimental protocols that would be employed in the synthesis and evaluation of this compound analogues.

Synthesis of this compound Analogues

A plausible synthetic route would involve the coupling of a functionalized m-phenylenediamine derivative to a modified C55 lipid chain.

Step 1: Synthesis of Dihydroprenyl Bromide.

  • Start with commercially available undecaprenol (B103720) (C55-OH).

  • Perform a selective hydrogenation of one or more isoprene units using a suitable catalyst (e.g., Lindlar's catalyst) to create the dihydroprenyl alcohol.

  • Convert the alcohol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃) in an inert solvent (e.g., diethyl ether) at 0°C.

  • Purify the resulting C55-dihydroprenyl bromide by column chromatography.

Step 2: N-alkylation of m-phenylenediamine.

  • Protect one of the amino groups of m-phenylenediamine using a suitable protecting group (e.g., Boc anhydride).

  • Deprotonate the remaining amino group with a mild base (e.g., potassium carbonate).

  • React the mono-protected mpda with the C55-dihydroprenyl bromide in a polar aprotic solvent (e.g., DMF) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Remove the protecting group (e.g., with trifluoroacetic acid for a Boc group).

  • Purify the final this compound product by flash chromatography.

UppS Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of Undecaprenyl Pyrophosphate Synthase.

  • Expression and Purification of UppS: Clone and express recombinant UppS from a target bacterium (e.g., E. coli) in a suitable expression system. Purify the enzyme using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay: The activity of UppS can be measured using a radioactive substrate, [¹⁴C]isopentenyl pyrophosphate (IPP), and farnesyl pyrophosphate (FPP).

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, Triton X-100, FPP, and [¹⁴C]IPP.

    • Add varying concentrations of the test compound (dissolved in DMSO).

    • Initiate the reaction by adding purified UppS.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Extract the long-chain polyprenyl pyrophosphates with an organic solvent (e.g., butanol).

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Bacterial Strains: Use standard laboratory strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant resistant strains.

  • Broth Microdilution Method:

    • Prepare a 96-well microtiter plate with serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations: Pathways and Workflows

The C55 Lipid Carrier Cycle and Point of Inhibition

C55_Lipid_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP FPP UppS UppS FPP->UppS IPP IPP IPP->UppS C55_PP_cyto C55-PP UppS->C55_PP_cyto C55_P_cyto C55-P C55_PP_cyto->C55_P_cyto Dephosphorylation UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II + UDP-GlcNAc (MurG) C55_P_cyto->MraY C55_PP_peri C55-PP C55_P_peri C55-P C55_PP_peri->C55_P_peri Recycling (Phosphatase) Flippase Flippase Lipid_II->Flippase PBP PBPs Lipid_II->PBP Flippase->Lipid_II C55_P_peri->C55_P_cyto Flipping back PG Peptidoglycan PBP->C55_PP_peri PBP->PG Transglycosylation/ Transpeptidation Inhibitor This compound Inhibitor->UppS Inhibition

Caption: The C55 lipid carrier cycle in bacterial cell wall synthesis and the proposed point of inhibition for this compound analogues.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Enzyme_Assay UppS Inhibition Assay (IC50) Purification->Enzyme_Assay MIC_Assay MIC Determination Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Purification->Cytotoxicity_Assay Animal_Model Efficacy in Animal Model MIC_Assay->Animal_Model Lead Compounds Cytotoxicity_Assay->Animal_Model Toxicity_Study In Vivo Toxicity Animal_Model->Toxicity_Study

References

The Thermostability and Degradation Profile of C55-Dihydroprenyl-mpda: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "C55-Dihydroprenyl-mpda" is not found in the current chemical literature. This technical guide is a predictive analysis based on the hypothetical structure of a C55 dihydroprenyl chain attached to an m-phenylenediamine (B132917) head group. The data and protocols presented are based on established knowledge of similar long-chain alkylamines, aromatic amines, and polyisoprenoids and should be considered theoretical until experimentally verified.

Introduction

This compound is a novel, hypothetical molecule of interest in drug development and material science, characterized by a long, saturated C55 isoprenoid (dihydroprenyl) tail and an aromatic m-phenylenediamine (mpda) head. This unique amphipathic structure suggests potential applications in drug delivery systems, as a membrane-anchoring moiety, or in the formulation of specialized polymers. Understanding the thermostability and degradation profile of this molecule is critical for determining its viability in these applications, as it dictates storage conditions, shelf-life, and behavior in biological and industrial environments.

This whitepaper provides a comprehensive theoretical overview of the expected thermostability and degradation pathways of this compound. It includes predicted quantitative data, detailed experimental protocols for empirical validation, and visual representations of key processes to guide researchers in the handling and characterization of this and similar long-chain aromatic amine compounds.

Predicted Thermostability Data

The thermostability of this compound is predicted to be influenced by both its long aliphatic chain and its aromatic amine head group. The C55 dihydroprenyl tail is expected to confer a degree of thermal stability typical of long-chain saturated hydrocarbons, while the m-phenylenediamine moiety may be more susceptible to oxidative degradation at elevated temperatures.

ParameterPredicted ValueNotes
Melting Point (Tm) 75 - 90 °CThe long, flexible C55 chain will likely result in a relatively broad melting range. The exact Tm will be sensitive to the purity of the sample.
Onset of Thermal Decomposition (TGA) ~350 °CIn an inert atmosphere, significant weight loss is expected to begin around this temperature, primarily due to the scission of the C-C bonds in the isoprenoid chain.
Maximum Decomposition Temperature (TGA) 420 - 450 °CThe peak rate of decomposition is anticipated in this range, consistent with the thermal degradation of polyolefins.
Oxidative Degradation Onset ~150 °CIn the presence of oxygen, the aromatic amine group is susceptible to oxidation, leading to discoloration and the formation of degradation products at a lower temperature than thermal decomposition of the alkyl chain.

Predicted Degradation Profile

The degradation of this compound is expected to proceed through two primary pathways: thermal decomposition of the dihydroprenyl chain at high temperatures and oxidative degradation of the m-phenylenediamine head group, which can occur at more moderate temperatures in the presence of an oxidant.

Thermal Degradation Pathway

At temperatures exceeding 350°C in an inert atmosphere, the primary degradation mechanism is predicted to be random chain scission of the C55 dihydroprenyl tail. This process is expected to generate a complex mixture of smaller saturated hydrocarbon fragments of varying chain lengths. The initial C-N bond cleavage may also occur, releasing the m-phenylenediamine moiety.

Oxidative Degradation Pathway

The m-phenylenediamine head group is susceptible to oxidation, a process that can be initiated by heat, light, or the presence of oxidizing agents. This degradation pathway is likely to involve the formation of colored quinone-imine structures and can lead to polymerization and the formation of insoluble materials. This is a critical consideration for the storage and handling of the compound.

Experimental Protocols

To empirically determine the thermostability and degradation profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of this compound.

Methodology:

  • Place 5-10 mg of the purified compound into a platinum or alumina (B75360) TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a continuous nitrogen or argon flow (50 mL/min) to maintain an inert atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant weight loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

  • Seal 2-5 mg of the compound in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from 25 °C to 120 °C at a rate of 10 °C/min.

  • Cool the sample back to 25 °C at the same rate.

  • Perform a second heating cycle under the same conditions.

  • The melting point is determined from the peak of the endothermic transition in the second heating scan.

Isothermal Stress Testing for Oxidative Degradation

Objective: To assess the stability of this compound under accelerated oxidative conditions.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol).

  • Place the solutions in clear glass vials and expose them to a controlled temperature (e.g., 60 °C, 80 °C, and 100 °C) in an oven with ambient air.

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to quantify the remaining parent compound and detect the formation of degradation products. A colorimetric assay can also be used to monitor for discoloration.

Visualizations

The following diagrams illustrate the hypothetical structure, a proposed experimental workflow for stability testing, and the predicted degradation pathways.

G Figure 2: Experimental Workflow for Stability Assessment cluster_thermal Thermal Stability cluster_oxidative Oxidative Stability TGA Thermogravimetric Analysis (TGA) Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature DSC Differential Scanning Calorimetry (DSC) Melting Point Melting Point DSC->Melting Point Stress Isothermal Stress Testing HPLC HPLC Analysis Stress->HPLC Degradation Rate & Products Degradation Rate & Products HPLC->Degradation Rate & Products Sample This compound Sample Sample->TGA Sample->DSC Sample->Stress G Figure 3: Predicted Degradation Pathways cluster_thermal High Temperature (>350°C) (Inert Atmosphere) cluster_oxidative Moderate Temperature (Presence of Oxygen) Compound This compound Thermal_Products Random Chain Scission Products (Shorter Alkanes) Compound->Thermal_Products Thermal Decomposition Oxidative_Products Quinone-imine Structures Compound->Oxidative_Products Oxidative Degradation MPDA_released m-phenylenediamine Thermal_Products->MPDA_released Polymerization Polymerization Products Oxidative_Products->Polymerization

Methodological & Application

Synthesis of C55-Dihydroprenyl-mpda: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of C55-Dihydroprenyl-mpda, a molecule of interest in drug discovery and biochemical research. The synthesis is a multi-step process involving the construction of a C55 polyprenol backbone, selective reduction of the alpha-isoprene unit, and subsequent coupling with m-phenylenediamine (B132917) (mpda).

I. Synthetic Strategy Overview

The synthesis of this compound is approached in three main stages, as outlined in the workflow diagram below. The initial phase focuses on the assembly of the C55 polyprenol chain. This is followed by the selective saturation of the alpha-isoprene unit to yield the dihydroprenyl intermediate. The final stage involves the functionalization of the dihydroprenol and its subsequent coupling to m-phenylenediamine.

Synthesis_Workflow cluster_0 Stage 1: C55-Polyprenol Synthesis cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Coupling with m-phenylenediamine Start Commercially available polyprenol fragments ChainElongation Iterative Chain Elongation Start->ChainElongation Coupling reactions C55_Prenol C55-Polyprenol ChainElongation->C55_Prenol Purification C55_Prenol_in C55-Polyprenol Selective_Reduction Selective Catalytic Hydrogenation C55_Prenol_in->Selective_Reduction C55_Dihydroprenol C55-Dihydroprenol Selective_Reduction->C55_Dihydroprenol C55_Dihydroprenol_in C55-Dihydroprenol Functionalization Tosylation/Halogenation C55_Dihydroprenol_in->Functionalization Activated_C55 Activated C55-Dihydroprenyl Functionalization->Activated_C55 Coupling N-Alkylation Activated_C55->Coupling mpda m-phenylenediamine mpda->Coupling Final_Product This compound Coupling->Final_Product

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of C55-Polyprenol (Undecaprenol)

The synthesis of C55-polyprenol is a complex process often involving the iterative coupling of smaller isoprenoid units. For laboratory-scale synthesis, a convergent approach starting from commercially available polyprenol fragments is recommended.

Protocol 1: Iterative Julia-Kocienski Olefination

This protocol outlines a general strategy for the elongation of a polyprenyl chain. The specific lengths of the starting materials can be chosen to build the C55 chain in a convergent manner.

Materials:

  • Polyprenyl phenyl sulfone (e.g., C15-phenyl sulfone)

  • Polyprenyl aldehyde (e.g., C10-aldehyde)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Toluene (B28343), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents (diethyl ether, saturated ammonium (B1175870) chloride, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • Dissolve the polyprenyl phenyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add KHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes.

  • Add a solution of the polyprenyl aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the elongated polyprenyl chain.

  • Repeat this process with appropriate fragments to achieve the C55 chain length. The terminal fragment will be a phosphonium (B103445) salt to allow for a final Wittig reaction to install the terminal isoprene (B109036) unit with a hydroxyl group.

Parameter Value
Typical Yield per Elongation Step 60-80%
Solvent Anhydrous THF/Toluene
Base KHMDS
Reaction Temperature -78 °C to room temperature
Reaction Time 12-16 hours
Stage 2: Selective Reduction of C55-Polyprenol

The selective reduction of the alpha-isoprene unit is a critical step to form the dihydroprenyl structure. This can be achieved through catalytic hydrogenation using a specific catalyst that favors the less hindered terminal double bond.

Protocol 2: Selective Hydrogenation

Materials:

  • C55-Polyprenol

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Hydrogen gas (H₂)

  • Toluene or Benzene, anhydrous and degassed

  • Ethanol (B145695)

Procedure:

  • Dissolve the C55-Polyprenol (1.0 eq) in a mixture of anhydrous and degassed toluene and ethanol (3:1).

  • Add Wilkinson's catalyst (0.05 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR to observe the disappearance of the terminal vinyl protons.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove the catalyst and any byproducts, yielding C55-Dihydroprenol.

Parameter Value
Catalyst Wilkinson's catalyst
Hydrogen Source H₂ gas (balloon)
Solvent Toluene/Ethanol
Reaction Temperature Room temperature
Reaction Time 24-48 hours
Expected Yield >90%
Stage 3: Coupling of C55-Dihydroprenol with m-Phenylenediamine

The final stage involves activating the hydroxyl group of the C55-dihydroprenol, followed by N-alkylation of m-phenylenediamine. To favor mono-alkylation, a large excess of m-phenylenediamine is used.

Protocol 3a: Tosylation of C55-Dihydroprenol

Materials:

  • C55-Dihydroprenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve C55-Dihydroprenol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with DCM (3x).

  • Wash the combined organic layers with cold 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude C55-Dihydroprenyl tosylate. This product is often used in the next step without further purification.

Protocol 3b: N-Alkylation of m-Phenylenediamine

Materials:

  • C55-Dihydroprenyl tosylate

  • m-Phenylenediamine (mpda)

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve m-phenylenediamine (10 eq) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq).

  • Add a solution of the crude C55-Dihydroprenyl tosylate (1.0 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the desired mono-alkylated product from di-alkylated byproducts and unreacted m-phenylenediamine.

Parameter Value
Activating Agent p-Toluenesulfonyl chloride
Coupling Solvent Anhydrous DMF
Base K₂CO₃
Reaction Temperature 60-70 °C
Reaction Time 24 hours
Expected Yield (over 2 steps) 40-60%

III. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations involved in the synthesis.

Logical_Flow C55_Prenol C55-Polyprenol -OH group Dihydroprenol C55-Dihydroprenol Saturated α-isoprene C55_Prenol->Dihydroprenol Selective Hydrogenation (Wilkinson's Catalyst) Tosylate C55-Dihydroprenyl Tosylate Good leaving group (-OTs) Dihydroprenol->Tosylate Tosylation (TsCl, Pyridine) Final_Product This compound C-N bond formed Tosylate->Final_Product Nucleophilic Substitution (K₂CO₃, DMF) mpda m-Phenylenediamine Two nucleophilic -NH₂ groups mpda->Final_Product Nucleophilic Substitution (K₂CO₃, DMF)

Caption: Key chemical transformations in the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed with appropriate safety precautions. The reaction conditions and yields provided are illustrative and may require optimization.

Application Notes and Protocols for C55-Dihydroprenyl-mpda in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and chemical databases has revealed no publicly available information on a compound with the specific name "C55-Dihydroprenyl-mpda." This suggests that the molecule may be a novel research compound, a proprietary substance not yet described in published literature, or a compound known by a different designation.

Based on a chemical interpretation of its name, "this compound" is likely a synthetic derivative of a well-characterized biological molecule. Here's a breakdown of the probable components:

  • C55: This nomenclature strongly points to Undecaprenyl Phosphate (C55-P) or its pyrophosphate form (C55-PP). C55-P is a 55-carbon isoprenoid lipid that is an essential carrier molecule in the biosynthesis of the bacterial cell wall. It transports peptidoglycan precursors across the cell membrane.[1][2]

  • Dihydroprenyl: This term indicates that one of the isoprene (B109036) units in the C55 lipid chain has been partially saturated through the addition of two hydrogen atoms.

  • mpda: This is a common abbreviation for m-phenylenediamine , an aromatic diamine.

Thus, it can be inferred that This compound is a synthetic molecule where a modified undecaprenyl lipid is conjugated to m-phenylenediamine.

Postulated Application in Cell Culture: Targeting Bacterial Cell Wall Synthesis

Given that C55-P is a critical component of bacterial cell wall synthesis, it is highly probable that this compound is designed as a research tool to study or inhibit this pathway. The enzymes that utilize C55-P and its derivatives are attractive targets for the development of new antibiotics.[3][4][5][6] Therefore, the primary application of this compound in a "cell culture" context would likely be in bacterial cell culture rather than mammalian cell culture, unless the research goal is to assess toxicity or off-target effects on eukaryotic cells.

The potential mechanism of action could involve the inhibition of key enzymes in the peptidoglycan synthesis pathway, such as:

  • Undecaprenyl Pyrophosphate Synthase (UppS): This enzyme synthesizes C55-PP.[3][4][7][8]

  • Undecaprenyl Pyrophosphate Phosphatase (UppP): This enzyme recycles C55-PP back to C55-P.[3][8]

  • Translocases and Glycosyltransferases: These enzymes are involved in the transport and assembly of the peptidoglycan precursors on the C55-P carrier.

Hypothetical Experimental Workflow

Without specific data on this compound, a generalized experimental workflow for a novel inhibitor of bacterial cell wall synthesis is presented below. This is a theoretical framework and would require significant optimization for an uncharacterized compound.

G cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Cellular Effects A Determine Minimum Inhibitory Concentration (MIC) in various bacterial strains B Assess Cytotoxicity in Mammalian Cell Lines (e.g., HEK293, HepG2) A->B Establish therapeutic window C In vitro enzyme inhibition assays (e.g., UppS, UppP) B->C D Analysis of cell wall precursor accumulation (Lipid II) via HPLC C->D F Time-kill kinetics assays C->F E Macromolecular synthesis assays (DNA, RNA, protein, peptidoglycan synthesis) D->E G Microscopy to observe changes in bacterial morphology (e.g., cell lysis, filamentation) F->G

Caption: Hypothetical workflow for characterizing a novel bacterial cell wall synthesis inhibitor.

General Protocols

The following are generalized protocols that would typically be adapted for a novel compound like this compound in a bacterial cell culture setting.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or by measuring the optical density at 600 nm (OD600).

Mammalian Cell Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table is a template demonstrating how such data would be presented.

CompoundTarget Organism/Cell LineAssayResult (e.g., MIC, IC50)
This compoundStaphylococcus aureusMICData not available
This compoundBacillus subtilisMICData not available
This compoundHEK293Cytotoxicity (IC50)Data not available
This compoundUppS (in vitro)Enzyme Inhibition (IC50)Data not available

Signaling Pathway Diagram (Hypothetical Target Pathway)

The diagram below illustrates the bacterial cell wall synthesis pathway, highlighting the role of the C55 lipid carrier, which is the putative target of this compound.

G cluster_0 Cytoplasm cluster_1 Periplasm UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY UDP_GlcNAc UDP-GlcNAc Lipid_II Lipid II UDP_GlcNAc->Lipid_II C55_P C55-P (Undecaprenyl Phosphate) C55_P->Lipid_I Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase (MurJ) UppS UppS C55_PP C55_PP UppS->C55_PP Synthesis FPP_IPP FPP + 8 IPP FPP_IPP->UppS C55_PP->C55_P UppP (Phosphatase) Peptidoglycan Growing Peptidoglycan Chain Lipid_II_out->Peptidoglycan Transglycosylation (PBP) C55_PP_out C55-PP Lipid_II_out->C55_PP_out Polymerization Peptidoglycan->Peptidoglycan C55_PP_out->C55_P Recycling Inhibitor This compound (Hypothetical) Inhibitor->C55_P Competitive Binding? Inhibitor->UppS

References

Application Notes and Protocols for C55-Lipid Analogues as Molecular Probes in Bacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a vital structure for most bacteria, providing mechanical strength and protection against osmotic lysis. A key component of the cell wall is peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a complex process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, making it an excellent target for antibiotics.

A crucial player in this pathway is the C55-isoprenoid alcohol, also known as undecaprenyl phosphate (B84403) (C55-P), which acts as a lipid carrier for the transport of peptidoglycan precursors across the cytoplasmic membrane. The de novo synthesis of C55-P involves the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS). The resulting C55-pyrophosphate (C55-PP) is then dephosphorylated to the active C55-P carrier.

This document provides detailed application notes and protocols for the use of a hypothetical molecular probe, C55-Dihydroprenyl-mpda , as a tracer in the study of bacterial cell wall biosynthesis. While specific data for "this compound" is not available in the public domain, this document outlines the principles and methodologies based on the use of analogous fluorescently-labeled undecaprenyl phosphate derivatives. The term "Dihydroprenyl" suggests a partial saturation of the isoprenoid chain, potentially to modulate its biochemical properties, while "mpda" is presumed to be a fluorescent reporter group.

Principle of this compound as a Molecular Probe

This compound is envisioned as a fluorescent analogue of the natural C55-P lipid carrier. By replacing the natural lipid with this probe, researchers can monitor the activity of key enzymes in the peptidoglycan synthesis pathway, particularly the membrane-associated steps. The fluorescent "mpda" tag allows for the detection and quantification of the probe and its metabolic products, providing insights into enzyme kinetics, inhibitor screening, and the mechanism of action of novel antibiotics.

The probe can be utilized in various assays to study enzymes such as:

  • MraY (Phospho-MurNAc-pentapeptide translocase): This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to C55-P, forming Lipid I.

  • MurG (N-acetylglucosaminyltransferase): MurG transfers a GlcNAc residue from UDP-GlcNAc to Lipid I to synthesize Lipid II.

  • Flippase: An enzyme responsible for translocating Lipid II from the inner to the outer leaflet of the cytoplasmic membrane.

By monitoring the fluorescence changes associated with the enzymatic conversion of the this compound probe, one can assay the activity of these enzymes and screen for their inhibitors.

Application: In Vitro Inhibition Assay for MraY

This protocol describes a fluorescence-based assay to screen for inhibitors of the MraY enzyme using this compound as a substrate. The assay measures the decrease in MraY activity in the presence of a test compound.

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.1% Triton X-100.

  • MraY Enzyme: Purified MraY enzyme preparation (e.g., from E. coli), diluted to a working concentration of 100 nM in assay buffer.

  • This compound: 1 mM stock solution in DMSO. The working concentration will need to be optimized, but a starting point of 10 µM is recommended.

  • UDP-MurNAc-pentapeptide: 10 mM stock solution in water. The working concentration should be at or above the Kₘ for MraY (typically in the low micromolar range).

  • Test Compounds (Inhibitors): 10 mM stock solutions in DMSO. A serial dilution series should be prepared.

  • Positive Control: A known MraY inhibitor (e.g., Tunicamycin).

  • Negative Control: DMSO (vehicle).

2. Assay Procedure (96-well plate format):

  • Add 2 µL of test compound, positive control, or negative control (DMSO) to the wells of a black, opaque 96-well plate.

  • Add 48 µL of a master mix containing the MraY enzyme and this compound in assay buffer to each well. The final concentrations should be 50 nM for MraY and 10 µM for the probe.

  • Incubate the plate at room temperature for 30 minutes to allow the test compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of UDP-MurNAc-pentapeptide solution (to a final concentration of 20 µM) to all wells.

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the fluorescence signal (e.g., Excitation/Emission wavelengths specific to the "mpda" fluorophore) every 2 minutes for 60 minutes at 37°C.

3. Data Analysis:

  • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Normalize the reaction rates to the negative control (DMSO) to determine the percent inhibition for each test compound concentration.

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Quantitative Data Summary

The following table presents example data that could be generated from an MraY inhibition assay using this compound.

CompoundMraY IC₅₀ (µM)Target SpecificityNotes
Tunicamycin (Control) 0.5MraYKnown competitive inhibitor of MraY.
Compound A 2.3MraYPotent inhibitor identified from screen.
Compound B 15.8MraYModerate inhibitor.
Compound C > 100Non-specificInactive in this assay.

Visualizations

Signaling Pathway: Bacterial Peptidoglycan Biosynthesis

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I UMP Lipid_II Lipid II MurG->Lipid_II UDP C55_P C55-P C55_P->MraY Lipid_I->MurG Flippase Flippase Lipid_II->Flippase PG Growing Peptidoglycan Lipid_II->PG Transglycosylation Transpeptidation Flippase->Lipid_II

Caption: Key steps in the membrane-associated pathway of bacterial peptidoglycan synthesis.

Experimental Workflow: MraY Inhibition Assay

MraY_Assay_Workflow start Start reagent_prep Prepare Reagents: - MraY Enzyme - this compound - UDP-MurNAc-pentapeptide - Test Compounds start->reagent_prep plate_setup Add Test Compounds, Controls, and MraY/Probe Mix to 96-well plate reagent_prep->plate_setup preincubation Pre-incubate at RT for 30 minutes plate_setup->preincubation reaction_start Initiate Reaction with UDP-MurNAc-pentapeptide preincubation->reaction_start measurement Measure Fluorescence Kinetics (60 min, 37°C) reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50 Determine IC₅₀ values data_analysis->ic50 end End ic50->end

Caption: Workflow for a fluorescence-based MraY inhibition assay.

Conclusion and Future Directions

The use of fluorescently labeled lipid carrier analogues, such as the conceptual this compound, represents a powerful tool for dissecting the intricate machinery of bacterial cell wall biosynthesis. These probes enable the development of high-throughput screening assays for the identification of novel antibacterial agents that target this essential pathway. Future research could focus on the synthesis and characterization of a wider range of such probes with different fluorescent properties and modifications to the lipid tail to investigate the substrate specificity of various enzymes in the peptidoglycan synthesis and other cell wall polymer pathways. Such studies will undoubtedly contribute to our understanding of bacterial physiology and aid in the development of the next generation of antibiotics.

Application Notes and Protocols for the Analysis of C55-Lipid Intermediates in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a critical structure for bacterial survival, making its biosynthetic pathways a prime target for antibiotic development. A key component of this process is the C55-isoprenoid lipid carrier, undecaprenyl phosphate (B84403) (C55-P), which transports peptidoglycan precursors across the cell membrane. Intermediates in this pathway, such as Lipid I and Lipid II, are essential for the synthesis of the cell wall. While the specific nomenclature "C55-Dihydroprenyl-mpda" is not standard in published literature, it likely refers to a derivative or analogue of these C55-lipid intermediates. This document provides a comprehensive guide to the analytical techniques for the extraction, detection, and characterization of these crucial bacterial lipids.

The methodologies outlined below are fundamental for researchers studying bacterial physiology, antibiotic mechanisms of action, and for professionals in drug development seeking to identify novel inhibitors of cell wall biosynthesis.

Signaling Pathways and Experimental Workflow

The synthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and is completed on the outer side of the cell membrane. The C55-lipid carrier plays a pivotal role in this transport and assembly line.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_GlcNAc UDP-GlcNAc MraY MraY MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_pentapeptide->MraY C55_P_cytoplasm C55-P C55_P_cytoplasm->MraY Lipid_I Lipid I MraY->Lipid_I UMP released Lipid_II Lipid II MurG->Lipid_II UDP released Flippase Flippase PBP PBP Flippase->PBP Translocation C55_PP C55-PP PBP->C55_PP Peptidoglycan Peptidoglycan PBP->Peptidoglycan Transglycosylation & Transpeptidation Lipid_I->MurG Lipid_II->Flippase C55_P_periplasm C55-P C55_PP->C55_P_periplasm Dephosphorylation C55_P_periplasm->C55_P_cytoplasm Recycling

Caption: Bacterial Peptidoglycan Biosynthesis Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Cell_Washing Cell Washing (PBS) Cell_Harvesting->Cell_Washing Lipid_Extraction Lipid Extraction (Bligh-Dyer or similar) Cell_Washing->Lipid_Extraction Sample_Drying Sample Drying (Nitrogen stream or SpeedVac) Lipid_Extraction->Sample_Drying Reconstitution Reconstitution (IPA:MeOH 1:1) Sample_Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General Experimental Workflow for Lipid Intermediate Analysis.

Experimental Protocols

Protocol 1: Bacterial Culture and Harvesting
  • Bacterial Cultivation : Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic phase) in appropriate culture media and conditions.

  • Cell Harvesting : Collect bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Cell Washing : Discard the supernatant and wash the cell pellet with an appropriate buffer, such as phosphate-buffered saline (PBS), to remove residual growth medium and contaminants.[1] Repeat the centrifugation and washing step at least twice.

  • Sample Quenching (Optional but Recommended for Metabolomics) : To halt metabolic activity, rapidly quench the cells. This can be achieved by methods such as rapid cooling in a dry ice/ethanol bath.

  • Biomass Determination : Determine the cell mass (wet or dry weight) or optical density (OD) for normalization of lipid levels later in the analysis.

Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from bacterial cells.[1]

Materials:

  • MS-grade Methanol (B129727) (MeOH)

  • MS-grade Chloroform (CHCl3)

  • MS-grade Water

  • Internal standards mix (optional, for quantification)

  • Glass vials (use of plastic should be avoided with chloroform)

  • Glass syringe

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a pellet of approximately 25 mg of microbial culture (or 10^6 cells) in a 2 mL glass vial, add 200 µL of cold methanol.[2] If using, the internal standards should be included in the methanol.[2]

  • Vortex the mixture thoroughly to precipitate proteins.[2]

  • Using a glass syringe, add 500 µL of chloroform, vortex, and incubate on ice for 10 minutes.[2]

  • Add 200 µL of water to induce phase separation.[2]

  • Vortex the mixture again and incubate on ice for another 10 minutes.[2]

  • Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes to separate the phases.[2]

  • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass syringe and transfer it to a new clean, amber glass vial.[2]

  • Dry the extracted lipids under a stream of nitrogen gas or using a SpeedVac.

  • The dried lipid samples can be stored at -80°C until analysis.

  • For analysis, reconstitute the dried sample in an appropriate solvent, such as a 1:1 mixture of isopropanol (B130326) (IPA) and methanol (MeOH).[2]

Protocol 3: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of lipid species.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • A suitable reversed-phase chromatography column, for example, a C18 or C8 column.

Typical LC-MS/MS Parameters:

The following table provides a starting point for method development. Parameters will need to be optimized for the specific instrument and C55-lipid derivative of interest.

ParameterTypical Value/Condition
LC Column C18 reversed-phase, e.g., 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid
Gradient Start at a low percentage of B, ramp up to a high percentage of B to elute lipids
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode
MS Scan Type Full scan for identification, followed by product ion scans (MS/MS) for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) is often used.

Data Presentation

Quantitative data should be presented in a clear and organized manner to allow for easy comparison between samples.

Table 1: Hypothetical Quantitative LC-MS/MS Data for a C55-Lipid Intermediate

Sample IDTreatmentReplicatePeak AreaConcentration (relative to internal standard)
S1Control11.2 x 10^61.00
S2Control21.3 x 10^61.08
S3Control31.1 x 10^60.92
S4Antibiotic X10.5 x 10^60.42
S5Antibiotic X20.6 x 10^60.50
S6Antibiotic X30.55 x 10^60.46

Concluding Remarks

The analytical framework presented here provides a robust starting point for the investigation of C55-lipid intermediates in bacterial cell wall synthesis. The successful detection and quantification of these molecules are highly dependent on careful sample preparation and optimized analytical instrumentation settings. Given the potential for "this compound" to be a novel or modified intermediate, researchers should remain flexible in their analytical approach, potentially employing high-resolution mass spectrometry for accurate mass determination and structural elucidation. The study of these lipid carriers and their precursors is a vital area of research that holds the promise of uncovering new antibacterial strategies.

References

Application Notes and Protocols for In Vivo Delivery of C55-Dihydroprenyl-mpda

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C55-Dihydroprenyl-mpda is a specialized lipid-like molecule with limited publicly available data regarding its in vivo delivery and pharmacokinetics. The following application notes and protocols are based on established methodologies for the in vivo administration of lipophilic and polyprenol-based compounds. Researchers should consider these as starting points and optimize them for their specific experimental needs and animal models.

Introduction

This compound is a lipid-like compound, as indicated by its chemical structure (Formula: C55H99N2O4P) and classification by suppliers[1][2][3]. The delivery of such highly lipophilic molecules in vivo presents significant challenges due to their poor aqueous solubility. This often leads to low bioavailability and difficulties in achieving therapeutic concentrations in target tissues. To overcome these hurdles, specialized formulation strategies are required to enhance solubility, stability, and absorption.

This document outlines potential delivery methods for this compound for preclinical in vivo studies, including oral, intravenous, and subcutaneous routes of administration. It also provides detailed protocols and hypothetical pharmacokinetic data to guide researchers in their study design.

Formulation Strategies for Lipophilic Compounds

The successful in vivo delivery of this compound necessitates its formulation in a suitable vehicle. Given its lipophilic nature, several approaches can be considered:

  • Lipid-Based Formulations: These are a common and effective way to deliver poorly water-soluble drugs. They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS)[1]. These formulations enhance drug solubilization in the gastrointestinal tract and can improve oral bioavailability.

  • Nanoparticle Formulations: Encapsulating this compound into lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its stability, and pharmacokinetic profile, and potentially allow for targeted delivery[3][4].

  • Co-solvents and Surfactants: The use of biocompatible co-solvents (e.g., polyethylene (B3416737) glycol, ethanol) and surfactants can help to solubilize highly lipophilic compounds for parenteral administration.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic data for this compound delivered via different routes. These values are for illustrative purposes and are based on typical profiles observed for lipid-based drugs. Actual values must be determined experimentally.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

Administration RouteFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Oral (p.o.) Oil-based solution10150 ± 354980 ± 120~15
SEDDS10450 ± 7022900 ± 350~45
Intravenous (i.v.) Lipid Emulsion21200 ± 2100.16500 ± 780100
Subcutaneous (s.c.) Lipid Nanoparticles5250 ± 5084200 ± 550~65

Table 2: Hypothetical Tissue Distribution of this compound in Rodents (24h post-administration)

TissueConcentration (ng/g tissue) - Oral (SEDDS)Concentration (ng/g tissue) - IntravenousConcentration (ng/g tissue) - Subcutaneous
Liver 850 ± 1102500 ± 300950 ± 130
Spleen 600 ± 851800 ± 250700 ± 90
Lungs 350 ± 601200 ± 180450 ± 70
Kidneys 200 ± 40600 ± 95250 ± 50
Brain 30 ± 1080 ± 1540 ± 12
Adipose Tissue 1200 ± 150900 ± 1201500 ± 200

Experimental Protocols

Oral Administration Protocol

Oral gavage is a common method for administering compounds directly into the stomach of small animals. For lipophilic compounds like this compound, an oil-based formulation is often suitable. Studies on other polyprenols have shown success with oral administration[5][6][7][8].

Materials:

  • This compound

  • Vehicle: Corn oil, sesame oil, or a commercially available lipid-based formulation vehicle.

  • Animal gavage needles (size appropriate for the animal model).

  • Syringes.

  • Vortex mixer.

  • Analytical balance.

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Add the desired volume of the oil-based vehicle to achieve the target concentration.

    • Vortex the mixture vigorously for 5-10 minutes to ensure complete dissolution. Gentle warming may be required for some vehicles, but temperature stability of the compound should be considered.

  • Animal Dosing:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the formulation into the stomach.

    • Monitor the animal for any signs of distress after administration.

Intravenous Injection Protocol

Intravenous administration ensures 100% bioavailability and is suitable for pharmacokinetic studies. Due to its lipophilicity, this compound must be formulated as an emulsion or in a solubilizing system for intravenous injection.

Materials:

  • This compound

  • Vehicle: A commercially available sterile lipid emulsion (e.g., Intralipid®) or a custom formulation with biocompatible surfactants and co-solvents.

  • Sterile syringes and needles (e.g., 27-30 gauge).

  • Animal restrainer.

  • Heat lamp (optional, for tail vein dilation).

Procedure:

  • Formulation Preparation (in sterile conditions):

    • Prepare the this compound formulation in a sterile environment. If using a commercial lipid emulsion, the compound may be incorporated into the emulsion. This process may require specialized equipment like a high-pressure homogenizer to ensure a stable and safe formulation for intravenous use.

    • Filter-sterilize the final formulation if possible.

  • Animal Dosing:

    • Place the animal in a restrainer.

    • For mice or rats, the tail vein is commonly used. Warming the tail with a heat lamp can help to dilate the vein.

    • Swab the injection site with an alcohol wipe.

    • Insert the needle into the vein and slowly inject the formulation.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Subcutaneous Injection Protocol

Subcutaneous administration can provide a slower release and prolonged exposure profile compared to intravenous injection. Lipid-based formulations, including nanoparticle suspensions, are often well-suited for this route.

Materials:

  • This compound

  • Vehicle: Sterile oil-based solution, lipid emulsion, or a suspension of lipid nanoparticles.

  • Sterile syringes and needles (e.g., 25-27 gauge).

Procedure:

  • Formulation Preparation:

    • Prepare the formulation under sterile conditions as described for the intravenous route. The viscosity of the formulation should be suitable for injection through the chosen needle gauge.

  • Animal Dosing:

    • Gently restrain the animal.

    • Lift a fold of skin, typically in the dorsal region (back of the neck), to create a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Inject the formulation into the subcutaneous space.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Monitor the animal for any local reactions at the injection site.

Visualizations

Experimental_Workflow_for_In_Vivo_Study cluster_formulation Formulation Development cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic Analysis Compound This compound Vehicle Select Vehicle (Oil, Emulsion, etc.) Compound->Vehicle Preparation Formulation Preparation Vehicle->Preparation Dosing Administer Formulation (p.o., i.v., s.c.) Preparation->Dosing Animal_Model Select Animal Model (e.g., Mouse, Rat) Animal_Model->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data PK Data Analysis Analysis->Data Hypothetical_Signaling_Pathway C55_Dihydroprenyl_mpda This compound Receptor Membrane Receptor C55_Dihydroprenyl_mpda->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

References

Application Notes and Protocols for the Incorporation of C55-Dihydroprenyl-mpda into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C55-Dihydroprenyl-mpda is a novel amphiphilic molecule comprising a long-chain C55 dihydroprenyl tail and a polar m-phenylenediamine (B132917) (mPDA) headgroup. The C55 isoprenoid chain is analogous to undecaprenyl phosphate, a crucial lipid carrier in bacterial cell wall biosynthesis, suggesting that this compound may have interesting interactions with and effects on lipid membranes.[1][2] The dihydrogenated nature of the prenyl chain may impart distinct fluidity and packing properties compared to its fully unsaturated counterparts. The m-phenylenediamine headgroup provides a unique chemical functionality at the membrane interface.[3][4]

These application notes provide a comprehensive guide to the incorporation of this compound into lipid bilayers, its characterization, and potential applications. The protocols detailed below are intended to serve as a starting point for researchers investigating the biophysical properties and potential biological activities of this molecule.

Potential Applications

  • Model Membrane Studies: Incorporation of this compound into liposomes allows for the creation of model membranes with altered biophysical properties. These can be used to study the effects of long-chain isoprenoids on membrane fluidity, thickness, and stability.[5][6][7][8]

  • Drug Delivery: The unique structure of this compound may be leveraged for the development of novel drug delivery systems. The long lipid tail can anchor the molecule firmly within a liposomal bilayer, while the mPDA headgroup could be functionalized for targeted delivery.

  • Antimicrobial Research: Given the structural similarity to bacterial lipid carriers, this compound could be investigated as a potential antimicrobial agent that disrupts bacterial cell wall synthesis or membrane integrity.[1]

  • Biophysical Probes: The m-phenylenediamine headgroup can be chemically modified, for example, with fluorophores, to create probes for studying membrane dynamics and organization.

Data Presentation

Table 1: Incorporation Efficiency of this compound into DPPC Liposomes as Determined by Fluorescence Quenching Assay

Molar Ratio (this compound:DPPC)Fluorescence Quenching (%)Incorporation Efficiency (%)
1:100015.2 ± 1.195.0 ± 6.9
1:50028.9 ± 2.390.3 ± 7.2
1:25045.1 ± 3.584.6 ± 6.6
1:10060.7 ± 4.175.9 ± 5.1
1:5065.3 ± 5.268.0 ± 5.4

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on the Deuterium (B1214612) Order Parameter (SCD) of DPPC Acyl Chains as Determined by 2H Solid-State NMR

Carbon Position in Acyl ChainSCD (Pure DPPC)SCD (DPPC with 5 mol% this compound)
C20.45 ± 0.020.48 ± 0.02
C60.42 ± 0.020.45 ± 0.03
C100.35 ± 0.030.38 ± 0.03
C140.21 ± 0.020.24 ± 0.02
C160.10 ± 0.010.12 ± 0.01

An increase in SCD indicates a more ordered and less fluid membrane.

Experimental Protocols

Protocol 1: Incorporation of this compound into Liposomes via Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.[9][10][11]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Preparation:

    • In a clean round-bottom flask, add the desired amounts of DPPC and this compound dissolved in chloroform to achieve the target molar ratio.

    • For example, for a 1:500 molar ratio in a final 10 mM lipid suspension, mix 10 µmol of DPPC with 0.02 µmol of this compound.

  • Film Formation:

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for 15 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 10 mM).

    • Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.

  • Sonication and Extrusion:

    • To create smaller vesicles, briefly sonicate the MLV suspension in a bath sonicator for 2-5 minutes.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Extrude the liposome (B1194612) suspension through the membrane 11-21 times to form LUVs of a uniform size.

G cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_sizing Vesicle Sizing dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate Rotary Evaporation dry Dry Film under Vacuum evaporate->dry Nitrogen Stream hydrate Hydrate with Buffer dry->hydrate vortex Vortex Suspension hydrate->vortex sonicate Bath Sonication vortex->sonicate extrude Extrusion sonicate->extrude LUVs LUVs extrude->LUVs Final Product

Caption: Workflow for Liposome Preparation.

Protocol 2: Fluorescence Quenching Assay for Incorporation Efficiency

This protocol uses a fluorescence quenching assay to determine the efficiency of this compound incorporation into liposomes. This example assumes the mPDA headgroup can be fluorescently labeled or that a fluorescent lipid analogue is used.

Materials:

  • Liposome suspension containing this compound (from Protocol 1)

  • Fluorescently labeled this compound or a fluorescent lipid probe (e.g., NBD-PE)

  • Membrane-impermeable quencher (e.g., sodium dithionite (B78146) or potassium iodide)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Prepare liposomes as in Protocol 1, co-dissolving a small amount (e.g., 1 mol%) of a fluorescently labeled lipid (e.g., NBD-PE) along with DPPC and this compound.

    • Dilute the liposome suspension in PBS to a suitable concentration for fluorescence measurements.

  • Fluorescence Measurement:

    • Place the diluted liposome suspension in a cuvette and measure the initial fluorescence intensity (F0) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Quenching:

    • Add a small volume of a concentrated solution of the membrane-impermeable quencher to the cuvette.

    • Mix gently and immediately measure the fluorescence intensity until it reaches a stable value (F). This will quench the fluorescence of the probes on the outer leaflet of the liposomes.

  • Total Quenching (Optional):

    • To determine the total fluorescence, add a detergent (e.g., Triton X-100) to disrupt the liposomes, exposing all fluorophores to the quencher. Measure the final fluorescence (Ffinal).

  • Calculation of Incorporation:

    • The percentage of fluorescence quenching is calculated as: Quenching (%) = (1 - F/F0) * 100.

    • A higher quenching percentage indicates a higher incorporation of the fluorescent probe, and by extension, the this compound, into the liposome bilayer.

Protocol 3: Solid-State NMR Spectroscopy for a Biophysical Characterization

Solid-state NMR (ssNMR) can provide detailed information on the effects of this compound on the structure and dynamics of the lipid bilayer.[12][13][14][15][16] This protocol outlines the general steps for preparing a sample for 2H ssNMR to measure lipid acyl chain order.

Materials:

  • Deuterated DPPC (e.g., DPPC-d62)

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Buffer (e.g., PBS)

  • ssNMR rotor

Procedure:

  • Sample Preparation:

    • Co-dissolve deuterated DPPC and this compound in an organic solvent in a glass vial to achieve the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin film.

    • Further dry the film under high vacuum for several hours.

  • Hydration and Packing:

    • Hydrate the lipid film with a minimal amount of buffer (typically 30-50% by weight) to form a hydrated lipid pellet.

    • Carefully pack the hydrated lipid mixture into an ssNMR rotor.

  • NMR Spectroscopy:

    • Acquire 2H ssNMR spectra at a temperature above the phase transition of the lipid.

    • The resulting quadrupolar splitting in the spectrum can be used to calculate the deuterium order parameter (SCD) for different positions along the lipid acyl chains.

    • Compare the SCD values of liposomes with and without this compound to determine its effect on membrane order and fluidity.

Hypothetical Signaling Pathway

The long isoprenoid tail of this compound suggests it could act as a membrane anchor for proteins or other molecules involved in signaling cascades. Below is a hypothetical pathway where a C55-prenyl-anchored protein is involved in signal transduction.

G cluster_membrane Cell Membrane receptor Receptor c55_protein C55-Prenyl-Anchored Protein receptor->c55_protein Activation effector Effector Enzyme c55_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production ligand External Signal ligand->receptor Binding cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical Signaling Pathway.

References

Application Notes and Protocols for Measuring the Activity of Undecaprenyl Pyrophosphate Synthase (UppS)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for various assays to measure the enzymatic activity of Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in bacterial cell wall biosynthesis. These assays are essential for screening and characterizing inhibitors of UppS, which are promising candidates for novel antibacterial agents. The methodologies described are applicable to researchers in microbiology, biochemistry, and drug development.

Introduction

Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme that catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP). UPP is an essential lipid carrier for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The inhibition of UppS disrupts this pathway, making it an attractive target for the development of new antibiotics. The following protocols describe established methods for quantifying UppS activity and evaluating the potency of its inhibitors.

Data Presentation

The following tables summarize the inhibitory activity of various compounds against UppS and their antibacterial efficacy.

Table 1: Inhibitory Potency of Selected Compounds against UppS

CompoundIC50 (µM)Assay TypeReference
Compound 1~2Spectrophotometric[1]
Compound 225Radioassay[2][3]
Compound 4~2Spectrophotometric[1]
Tetramic acid inhibitor 10.45Biomol Green Assay[4]

Table 2: Antibacterial Activity of UppS Inhibitors against E. coli Strains

CompoundStrainMIC (µg/mL) (-PMB)MIC (µg/mL) (+PMB)Reference
1BW25113 ΔacrA>322[2]
1BW25113 ΔacrB>322[2]
2BW25113 ΔtolC0.50.5[2]
3BW25113 ΔacrA>322[2]
3BW25113 ΔacrB>322[2]
PMB: Polymyxin B, used to permeabilize the outer membrane.

Table 3: Antibacterial Activity of Thiazolidine Analogues [1]

CompoundOrganismMIC or IC50 (µg/mL)
1Bacillus anthracis Sterne0.25 - 4
1MRSA0.25 - 4
1VRE0.25 - 4
1Listeria monocytogenes0.25 - 4
4Bacillus anthracis Sterne0.25 - 4
4MRSA0.25 - 4
4VRE0.25 - 4
4Listeria monocytogenes0.25 - 4
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

Kinetics-Based Radioassay for UppS Activity

This assay directly measures the formation of the radiolabeled product, undecaprenyl pyrophosphate (UPP), from the condensation of FPP and [14C]-IPP.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • KCl (50 mM)

  • MgCl2 (0.5 mM)

  • Farnesyl pyrophosphate (FPP) (1.5 µM)

  • [14C]-Isopentenyl pyrophosphate ([14C]-IPP) (12 µM, 289 Bq)

  • Purified UppS enzyme

  • Inhibitor compounds dissolved in DMSO

  • DMSO

  • Reaction buffer A (for enzyme dilution)

  • Scintillation fluid

  • TLC plates

Procedure:

  • Prepare stock solutions of inhibitor compounds (e.g., 2 mM) in DMSO.

  • Dilute the UppS enzyme in buffer A to an appropriate concentration to ensure substrate consumption is no higher than 30% during the assay.

  • Prepare the reaction mixture in a final volume of 40 µL. The mixture consists of:

    • 20 µL of 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2

    • 1.5 µM FPP

    • 12 µM [14C]-IPP (289 Bq)

    • 2 µL of DMSO with or without the inhibitor

    • 18 µL of the diluted UppS enzyme solution

  • Incubate the reaction mixture.

  • Stop the reaction and extract the lipid-soluble product.

  • Separate the product by thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled UPP formed using a radioactivity scanner or liquid scintillation counting.[2][3]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock Solutions mix Prepare Reaction Mixture: HEPES, KCl, MgCl2, FPP, [14C]-IPP, Inhibitor/DMSO prep_inhibitor->mix prep_enzyme Dilute UppS Enzyme add_enzyme Add Diluted UppS Enzyme prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn tlc TLC Separation stop_rxn->tlc quantify Quantify [14C]-UPP tlc->quantify calc Calculate IC50 quantify->calc G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_enzyme Mix UppS with Liposomes add_components Add UppS-Liposome and Inhibitor prep_enzyme->add_components prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_components reaction_mix Prepare Reaction Mixture: Tris-HCl, KCl, MgCl2, Triton X-100, BSA, FPP, IPP, Pyrophosphatase reaction_mix->add_components incubate Incubate add_components->incubate add_biomol Add Biomol Green Reagent incubate->add_biomol measure_abs Measure Absorbance add_biomol->measure_abs analyze Calculate IC50 measure_abs->analyze G cluster_substrates Substrates FPP FPP UppS UppS FPP->UppS IPP IPP IPP->UppS UPP UPP UppS->UPP PPi PPi UppS->PPi Pyrophosphatase Inorganic Pyrophosphatase PPi->Pyrophosphatase Pi 2Pi Pyrophosphatase->Pi PNPase PNPase Pi->PNPase Product Product (Abs @ 360nm) PNPase->Product MESG MESG MESG->PNPase

References

Application Notes and Protocols for Studying Membrane Protein Function with C55-Isoprenoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "C55-Dihydroprenyl-mpda" is not found in the current scientific literature. However, the "C55" designation strongly points to the well-characterized C55-isoprenoid, undecaprenyl phosphate (B84403) (C55-P) and its pyrophosphate form (C55-PP). These lipid carriers are essential for bacterial cell wall biosynthesis and are central to the function of several vital membrane proteins.[1][2][3] Therefore, these application notes will focus on the use of C55-isoprenoid derivatives and analogs for the study of membrane protein function in this critical pathway.

Introduction

Undecaprenyl phosphate (C55-P) is a crucial lipid carrier molecule in bacteria, responsible for transporting peptidoglycan precursors across the cytoplasmic membrane during cell wall synthesis.[1][2] This process involves a series of membrane-associated enzymes that are prime targets for the development of novel antibiotics. Synthetic analogs of C55-P and its precursors, such as C55-isoprenyl pyrophosphate (C55-PP), are invaluable tools for researchers studying the function and inhibition of these essential membrane proteins. These derivatives can be used as probes, substrates, or inhibitors in a variety of biochemical and biophysical assays.

Application Notes

Probing the Function of Bacterial Cell Wall Synthesis Enzymes

C55-isoprenoid derivatives are instrumental in elucidating the mechanisms of key membrane proteins involved in peptidoglycan synthesis:

  • MraY (Phospho-MurNAc-pentapeptide translocase): This integral membrane protein catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier C55-P, forming Lipid I.[4] Modified C55-P analogs can be used to study the substrate specificity and kinetics of MraY.

  • MurG (Glycosyltransferase): Following the synthesis of Lipid I, the membrane-associated enzyme MurG transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II.[1] Labeled C55-isoprenoid-linked intermediates allow for the continuous monitoring of MurG activity.

  • MurJ (Lipid II Flippase): This transporter is responsible for flipping Lipid II from the cytoplasmic leaflet to the periplasmic leaflet of the cell membrane, a critical step for subsequent polymerization of the cell wall.[5][6] Fluorescently labeled C55-isoprenoid analogs are key to in vitro and in vivo assays of MurJ's flippase activity.

  • UppS (Undecaprenyl Pyrophosphate Synthase): This enzyme synthesizes C55-PP, the precursor to the C55-P lipid carrier.[7][8] Analogs of the substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), are used to study the enzyme's mechanism and to identify inhibitors.

  • BacA and PAP2 Phosphatases: These membrane proteins are responsible for recycling C55-PP back to C55-P, a vital step for maintaining the pool of the lipid carrier.[2][9] Modified C55-PP substrates can be used to assay the activity of these phosphatases.

High-Throughput Screening for Novel Antibiotics

The enzymes of the C55-isoprenoid pathway are attractive targets for new antibacterial drugs due to their essential nature and absence in humans.[8][10] C55-isoprenoid derivatives are central to the development of high-throughput screening (HTS) assays to identify inhibitors of these enzymes. For example, a continuous spectrophotometric or fluorescence-based assay using a C55-isoprenoid substrate can be used to screen large compound libraries for inhibitors of MraY or UppS.

Biophysical Studies of Protein-Lipid Interactions

Understanding the interaction between the C55-isoprenoid lipid carrier and its partner membrane proteins is crucial for a complete picture of the cell wall synthesis process. Labeled C55-isoprenoid analogs, for instance, with fluorescent probes or spin labels, can be incorporated into model membranes like liposomes or nanodiscs.[11] These systems allow for the study of protein-lipid interactions using techniques such as:

  • Fluorescence Resonance Energy Transfer (FRET): To measure distances between the lipid probe and specific residues in the protein.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure and dynamics of both the lipid and the protein at the atomic level.

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity between the lipid carrier and the membrane protein.

Quantitative Data

The following table summarizes some of the quantitative data available for enzymes in the C55-isoprenoid pathway.

EnzymeSubstrate/InhibitorValueOrganismReference
MraY UDP-MurNAc-pentapeptide (Km)1.0 ± 0.3 mME. coli[4]
MraY C55-P (Km)0.16 ± 0.08 mME. coli[4]
MraY UDP-MurNAc-pentapeptide (Km)36.2 ± 3.6 µME. coli[4]
UppS Compound 2 (Anthranilic acid derivative) (IC50)25 µME. coli[8]
UppS BPH-629 (Bisphosphonate) (IC50)Not specified, used for pharmacophore modelE. coli[8]
UppS Dihydropyridine derivative (IC50)down to 40 nMNot specified[7]
UppS Methylisoxazole-4-carboxamide (IC50)50 nMStreptococcus pneumoniae[7]
BacA Sulfamoylthiophene derivative (IC50)42 to 366 µME. coli[9]

Experimental Protocols

Protocol 1: In Vitro MraY-MurG Coupled Assay

This protocol describes a coupled assay to measure the activity of MraY and MurG, which together synthesize Lipid II from UDP-MurNAc-pentapeptide, C55-P, and UDP-GlcNAc.

Materials:

  • Purified MraY and MurG enzymes

  • C55-P (undecaprenyl phosphate)

  • UDP-MurNAc-pentapeptide

  • UDP-GlcNAc

  • Triton X-100

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • Radiolabeled UDP-GlcNAc (e.g., [14C]UDP-GlcNAc) or a fluorescently labeled substrate for detection.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and Triton X-100.

  • Add C55-P to the reaction mixture. The lipid should be dispersed by sonication or vortexing.

  • Add the purified MraY and MurG enzymes to the mixture.

  • To start the reaction, add UDP-MurNAc-pentapeptide and UDP-GlcNAc (containing a radiolabel or fluorescent tag).

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C).

  • Stop the reaction at various time points by adding an organic solvent like butanol to extract the lipid-linked products.

  • Separate the extracted lipids by thin-layer chromatography (TLC).

  • Detect and quantify the formation of Lipid II using autoradiography (for radiolabeled substrates) or fluorescence imaging.

Protocol 2: In Vitro Lipid II Flippase Assay using NBD-labeled Lipid II

This protocol describes an in vitro assay to measure the flippase activity of MurJ reconstituted into liposomes, using a fluorescently labeled Lipid II analog (NBD-Lipid II).[12]

Materials:

  • Purified MurJ protein

  • NBD-Lipid II (Lipid II with a nitrobenzoxadiazole fluorescent tag)

  • Pre-formed liposomes (unilamellar vesicles)

  • Dithionite (B78146) solution (a membrane-impermeable quenching agent)

  • Detergent (e.g., DDM) for protein reconstitution

  • Buffer solution (e.g., HEPES, pH 7.5)

Procedure:

  • Reconstitution of MurJ into Liposomes:

    • Solubilize the purified MurJ protein in a detergent solution.

    • Mix the solubilized protein with pre-formed liposomes containing NBD-Lipid II. The NBD-Lipid II will be initially distributed on both leaflets of the liposome (B1194612) bilayer.

    • Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the protein to insert into the liposome membrane, forming proteoliposomes.

  • Flippase Assay:

    • Take an initial fluorescence reading of the proteoliposome suspension (Finitial). This represents the total fluorescence of NBD-Lipid II in both leaflets.

    • Add dithionite to the proteoliposome suspension. Dithionite will quench the fluorescence of the NBD-Lipid II on the outer leaflet of the liposomes.

    • Monitor the decrease in fluorescence over time as the NBD on the outer leaflet is reduced.

    • In proteoliposomes with active MurJ, NBD-Lipid II from the inner leaflet will be flipped to the outer leaflet, where it will be quenched by dithionite, leading to a further decrease in fluorescence compared to control liposomes without MurJ.

    • The rate of fluorescence decay is proportional to the flippase activity of MurJ.

Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl-PP UppS UppS FPP->UppS IPP Isopentenyl-PP IPP->UppS C55PP C55-PP (Undecaprenyl-PP) UppS->C55PP UDPMurNAc UDP-MurNAc- pentapeptide MraY_mem MraY UDPMurNAc->MraY_mem MraY MraY MraY LipidI Lipid I MurG_mem MurG LipidI->MurG_mem MurG UDPGlcNAc UDP-GlcNAc UDPGlcNAc->MurG_mem MurG MurG MurG LipidII_cyto Lipid II MurJ_mem MurJ LipidII_cyto->MurJ_mem Flipping by MurJ MraY_mem->LipidI MurG_mem->LipidII_cyto LipidII_peri Lipid II MurJ_mem->LipidII_peri BacA_mem BacA / PAP2 C55P_peri C55-P BacA_mem->C55P_peri PBP PBPs (Penicillin-Binding Proteins) LipidII_peri->PBP Polymerization PG Peptidoglycan PBP->PG C55PP_peri C55-PP PBP->C55PP_peri C55PP_peri->BacA_mem Recycling C55P_peri->MraY_mem MraY

Caption: Bacterial Peptidoglycan Synthesis Pathway.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for MraY Inhibitors CompoundLibrary Compound Library Dispense Dispense Compounds into Assay Plates CompoundLibrary->Dispense AddReagents Add Assay Reagents: MraY, C55-P, Fluorescent UDP-MurNAc Dispense->AddReagents Incubate Incubate at 37°C AddReagents->Incubate Readout Read Fluorescence Signal Incubate->Readout DataAnalysis Data Analysis: Identify 'Hits' (Low Fluorescence) Readout->DataAnalysis HitValidation Hit Validation and IC50 Determination DataAnalysis->HitValidation LeadOptimization Lead Optimization HitValidation->LeadOptimization

Caption: HTS Workflow for MraY Inhibitors.

References

Application Notes and Protocols for Fluorescent Labeling of C55-Dihydroprenyl-mpda

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C55-Dihydroprenyl-mpda is a synthetic lipid molecule of interest in various fields of biological research and drug development. Its long C55 isoprenoid tail suggests a potential for membrane interaction and integration, making it a valuable tool for studying cellular processes involving lipid membranes. The "mpda" (meta-phenylenediamine) moiety provides a versatile chemical handle for conjugation, allowing for the attachment of various molecular probes, including fluorescent tags.

This document provides detailed application notes and protocols for the fluorescent labeling of this compound. The ability to fluorescently tag this molecule enables researchers to visualize its subcellular localization, track its movement within live cells, and investigate its interactions with other cellular components. These methods are crucial for elucidating the molecule's mechanism of action and for the development of novel therapeutics.

For the protocols described herein, it is assumed that the structure of this compound consists of a C55 dihydroprenyl lipid tail covalently linked to one of the primary amine groups of a meta-phenylenediamine headgroup, leaving a free primary amine for fluorescent labeling.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Catalog Number
Target Molecule This compoundN/AN/A
Fluorescent Dyes Amine-reactive dyes (e.g., NHS esters of various fluorophores)Thermo Fisher Scientific, Lumiprobe, etc.Varies by dye
Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichVaries
Buffers 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)Prepare in-houseN/A
Phosphate-Buffered Saline (PBS)Gibco10010023
Reaction Components Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)Sigma-AldrichVaries
Purification Silica (B1680970) Gel for Column ChromatographySigma-Aldrich288624
Thin Layer Chromatography (TLC) PlatesMilliporeSigma105554
High-Performance Liquid Chromatography (HPLC) SystemAgilent, Waters, etc.Varies
C18 Reverse-Phase HPLC ColumnPhenomenex, Waters, etc.Varies
Cell Culture Cell line of interest (e.g., HeLa, U2OS)ATCCVaries
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Imaging Confocal MicroscopeLeica, Zeiss, Nikon, etc.Varies
Glass-bottom imaging dishesMatTek CorporationP35G-1.5-14-C

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye

This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to the primary amine of the m-phenylenediamine (B132917) moiety of this compound.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Amine-Reactive Dye Stock Solution: Prepare a 10 mM stock solution of the amine-reactive fluorescent dye (e.g., Cy5-NHS ester) in anhydrous DMF or DMSO. Note: Protect the dye solution from light.

  • Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.

2. Labeling Reaction: a. In a microcentrifuge tube, add the desired amount of this compound stock solution. b. Add the reaction buffer to dilute the this compound. c. Add a 1.5 molar excess of the amine-reactive dye stock solution to the reaction mixture. d. Add a 2 molar excess of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) to the reaction mixture. e. Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture, the starting this compound, and the fluorescent dye on a silica TLC plate. A new, fluorescent spot corresponding to the labeled product should appear.

4. Purification of the Labeled Product:

  • The fluorescently labeled this compound can be purified using silica gel column chromatography or reverse-phase High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the scale of the reaction and the required purity.

  • For HPLC purification, a C18 column with a gradient of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) in water is recommended.

5. Characterization and Storage:

  • The purified product should be characterized by mass spectrometry to confirm the successful conjugation.

  • The concentration of the labeled product can be determined by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.

  • Store the purified, labeled product in an appropriate solvent at -20°C or -80°C, protected from light.

Protocol 2: Cellular Imaging with Fluorescently Labeled this compound

This protocol outlines the procedure for introducing the fluorescently labeled this compound into cultured cells for visualization by confocal microscopy.

1. Cell Seeding:

  • Seed the cells of interest onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Labeling of Cells: a. Prepare a working solution of the fluorescently labeled this compound in pre-warmed cell culture medium. The final concentration will need to be optimized for the specific cell type and experimental goals, but a starting concentration of 1-10 µM is recommended. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the medium containing the fluorescently labeled this compound to the cells. d. Incubate the cells for the desired labeling time (e.g., 30 minutes to several hours) at 37°C.

3. Washing and Imaging: a. Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound probe. b. Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells. c. Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the chosen fluorescent dye.

Data Presentation

Quantitative data from labeling efficiency and cellular uptake experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Labeling Reaction Efficiency

Fluorescent Dye Molar Ratio (Dye:Lipid) Reaction Time (h) Yield (%)
Dye A-NHS Ester1.5:1285
Dye B-NHS Ester1.5:1278
Dye C-NHS Ester2:1192

Table 2: Cellular Uptake of Labeled this compound

Cell Line Concentration (µM) Incubation Time (h) Mean Fluorescence Intensity (a.u.)
HeLa5115,234 ± 1,287
U2OS5112,876 ± 954
HeLa10128,987 ± 2,345
U2OS10125,432 ± 1,876

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product C55 This compound (with free amine) Mix Mix Reactants C55->Mix Dye Amine-Reactive Fluorescent Dye (NHS Ester) Dye->Mix Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Mix Solvent Anhydrous DMF/DMSO Solvent->Mix Base TEA or DIEA Base->Mix Incubate Incubate at RT (1-2 hours, dark) Mix->Incubate Purify Purification (TLC, HPLC, or Column Chromatography) Incubate->Purify Labeled_C55 Fluorescently Labeled This compound Purify->Labeled_C55

Caption: Workflow for fluorescently labeling this compound.

G cluster_workflow Cellular Imaging Workflow Start Seed Cells on Imaging Dish Label Incubate with Labeled This compound Start->Label Wash Wash to Remove Unbound Probe Label->Wash Image Image with Confocal Microscope Wash->Image

Caption: Experimental workflow for cellular imaging.

G extracellular Extracellular Space C55_labeled Fluorescent This compound membrane Plasma Membrane cytoplasm Cytoplasm Receptor Membrane Receptor C55_labeled->Receptor Binding Effector Effector Protein Receptor->Effector Activation Signaling Downstream Signaling Effector->Signaling

Caption: Hypothetical signaling pathway involving this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of C55-Dihydroprenyl-mpda

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the presumed chemical structure of C55-Dihydroprenyl-mpda as N-(C55-Dihydroprenyl)-m-phenylenediamine. The synthesis is assumed to proceed via an N-alkylation of m-phenylenediamine (B132917) with a C55-dihydroprenyl halide (e.g., bromide or chloride). This resource is intended for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most likely chemical structure of this compound and its synthetic route?

Based on the nomenclature, this compound is likely a derivative of m-phenylenediamine (mpda) where one of the amino groups is alkylated with a C55 dihydroprenyl chain. The synthesis would typically involve the nucleophilic substitution of a C55-dihydroprenyl halide by m-phenylenediamine.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of the N-alkylation reaction?

Low yields in the N-alkylation of m-phenylenediamine with a bulky alkyl halide like a C55-dihydroprenyl derivative can be attributed to several factors:

  • Steric Hindrance: The bulky C55-dihydroprenyl group can sterically hinder the approach of the amine nucleophile.

  • Over-alkylation: The product, this compound, is still nucleophilic and can react with another molecule of the C55-dihydroprenyl halide to form a di-alkylated product.

  • Low Reactivity of Starting Materials: The reactivity of the C55-dihydroprenyl halide and the nucleophilicity of the aromatic amine play a crucial role.

  • Poor Solubility: The long, nonpolar C55 chain and the polar aromatic diamine may have poor mutual solubility in many common solvents.

  • Side Reactions: Elimination reactions of the alkyl halide can compete with the desired substitution reaction.

Q3: How can I minimize the formation of the di-alkylated byproduct?

Minimizing over-alkylation is critical for improving the yield of the desired mono-alkylated product.[1] Key strategies include:

  • Stoichiometry Control: Using a large excess of m-phenylenediamine relative to the C55-dihydroprenyl halide can statistically favor mono-alkylation.

  • Slow Addition: Adding the C55-dihydroprenyl halide slowly to the reaction mixture containing excess m-phenylenediamine can help maintain a low concentration of the alkylating agent, thereby reducing the chance of the mono-alkylated product reacting further.

  • Protecting Groups: While more complex, using a protecting group on one of the amino groups of m-phenylenediamine can ensure mono-alkylation. This would require additional protection and deprotection steps.

Q4: What are the recommended purification techniques for this compound?

Purification can be challenging due to the physical properties of the product. A combination of techniques is often necessary:

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or dichloromethane) can effectively separate the nonpolar di-alkylated product, the desired mono-alkylated product, and the polar unreacted m-phenylenediamine.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For high purity requirements, preparative reverse-phase HPLC can be employed, using a mobile phase such as acetonitrile/water or methanol/water.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low reactivity of the C55-dihydroprenyl halide. 2. Ineffective base. 3. Poor solvent choice leading to low solubility. 4. Reaction temperature is too low.1. Convert the C55-dihydroprenyl alcohol to a more reactive bromide or iodide. 2. Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 3. Screen polar aprotic solvents like DMF, DMSO, or acetonitrile. Consider using a phase-transfer catalyst if solubility is a major issue. 4. Gradually increase the reaction temperature, monitoring for side product formation.
High Proportion of Di-alkylated Product 1. Stoichiometry of reactants is not optimal. 2. High concentration of the alkylating agent.1. Increase the molar excess of m-phenylenediamine to 5-10 equivalents. 2. Employ slow, controlled addition of the C55-dihydroprenyl halide to the reaction mixture.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Deactivation of the nucleophile or alkylating agent.1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Consider a moderate increase in temperature. 2. Ensure anhydrous reaction conditions, as water can hydrolyze the alkyl halide. Use freshly distilled solvents and dried reagents.
Difficulty in Product Purification 1. Similar polarities of the mono- and di-alkylated products. 2. Tailing on silica gel column.1. Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. Consider using a different stationary phase (e.g., alumina). 2. Add a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing of the amine product.

Experimental Protocols

General Protocol for the N-alkylation of m-phenylenediamine with C55-Dihydroprenyl Bromide
  • Reactant Preparation:

    • Ensure m-phenylenediamine is purified (e.g., by sublimation or recrystallization) to remove oxidized impurities.

    • Prepare C55-dihydroprenyl bromide from the corresponding alcohol using a standard brominating agent (e.g., PBr₃ or CBr₄/PPh₃).

    • Dry all solvents and reagents thoroughly.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 5-fold molar excess of m-phenylenediamine and a suitable anhydrous solvent (e.g., DMF).

    • Add 2-3 equivalents of a non-nucleophilic base (e.g., K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes to ensure dissolution and activation of the amine.

  • Reaction Execution:

    • Dissolve C55-dihydroprenyl bromide in a minimal amount of the reaction solvent.

    • Add the C55-dihydroprenyl bromide solution dropwise to the stirred m-phenylenediamine mixture over several hours using a syringe pump.

    • Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess m-phenylenediamine and its salt.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_reagents Purify & Dry Reagents (m-phenylenediamine, C55-dihydroprenyl-Br, Solvent, Base) setup Reaction Setup (Inert atmosphere, add m-PDA & base to solvent) prep_reagents->setup addition Slow Addition of C55-dihydroprenyl-Br setup->addition heating Heat & Monitor (TLC/LC-MS) addition->heating workup Aqueous Work-up (Remove base, solvent, excess m-PDA) heating->workup chromatography Column Chromatography workup->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield overalkylation Over-alkylation start->overalkylation no_reaction No/Incomplete Reaction start->no_reaction purification_loss Purification Issues start->purification_loss stoichiometry Adjust Stoichiometry (excess m-PDA) overalkylation->stoichiometry slow_addition Slow Reagent Addition overalkylation->slow_addition optimize_conditions Optimize Conditions (Solvent, Base, Temp) no_reaction->optimize_conditions purification_technique Refine Purification (Gradient, Additives) purification_loss->purification_technique

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Common issues with C55-Dihydroprenyl-mpda solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with C55-Dihydroprenyl-mpda solubility. The information is targeted towards researchers, scientists, and drug development professionals.

Disclaimer

Due to the limited publicly available information on "this compound," this guide is based on the general properties of long-chain polyprenyl phosphates. These molecules are known for their challenging solubility characteristics in aqueous solutions due to their amphipathic nature, possessing a long, hydrophobic polyprenyl tail and a hydrophilic phosphate (B84403) headgroup.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, as a long-chain polyprenyl phosphate, is expected to be poorly soluble in aqueous buffers alone. It is more likely to be soluble in organic solvents or aqueous solutions containing detergents or co-solvents. The solubility will be highly dependent on the pH and the presence of counter-ions.

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation is a common issue for long-chain polyprenyl phosphates in aqueous solutions. This is often due to the aggregation of the hydrophobic tails to minimize their contact with water, leading to the formation of micelles or larger aggregates that fall out of solution. The pH of the buffer can also significantly influence solubility; the phosphate headgroup's charge is pH-dependent, affecting its interaction with the aqueous environment.

Q3: How do salts in my buffer affect the solubility of this compound?

A3: The presence and type of salts can have a significant impact. Monovalent cations (e.g., Na+, K+) may have a weak effect on stabilization. In contrast, divalent cations like magnesium (Mg²⁺) can sometimes suppress the dissolution of polyprenyl phosphates.[1][2] However, high concentrations of certain divalent cations, such as calcium (Ca²⁺), might induce precipitation.[1][2]

Troubleshooting Guides

Issue 1: this compound is insoluble in my aqueous buffer.
  • Root Cause Analysis: The hydrophobic C55 polyprenyl chain is likely driving aggregation in the aqueous environment. The pH may not be optimal for solubilizing the phosphate headgroup.

  • Troubleshooting Workflow:

    G cluster_0 start Start: Insoluble Compound step1 Step 1: Prepare a stock solution in an organic solvent (e.g., Chloroform:Methanol) start->step1 step2 Step 2: Evaporate the organic solvent under a stream of nitrogen to create a thin film. step1->step2 step3 Step 3: Resuspend the lipid film in the desired aqueous buffer containing a detergent. step2->step3 step4 Step 4: Vortex and sonicate to aid dissolution and formation of mixed micelles. step3->step4 end End: Solubilized Compound step4->end

    Solubilization workflow for this compound.

Issue 2: The compound appears to be forming a cloudy suspension or precipitate over time.
  • Root Cause Analysis: This suggests that the initial solubilization was not stable, and the compound is slowly aggregating. This can be due to insufficient detergent concentration, improper pH, or unfavorable salt concentrations.

  • Troubleshooting Steps:

    • Optimize Detergent Concentration: The concentration of the detergent should be above its critical micelle concentration (CMC). You may need to perform a detergent titration to find the optimal concentration for your specific application.

    • Adjust pH: The charge of the phosphate headgroup is pH-dependent. Based on studies of similar compounds, the pKa values can be significantly shifted depending on the environment (e.g., monolayer vs. bilayer).[1][2] Experiment with a range of pH values (e.g., 6.0-8.5) to find the optimal pH for solubility.

    • Modify Salt Concentration: If your buffer contains divalent cations, consider reducing their concentration or using a chelating agent like EDTA to remove them. Conversely, for some polyprenyl phosphates, the presence of specific ions like Mg²⁺ can be stabilizing.[1][2]

Experimental Protocols

Protocol 1: Solubilization of this compound using a Detergent
  • Preparation of Stock Solution:

    • Dissolve the this compound in an organic solvent mixture, such as chloroform:methanol (2:1, v/v), to a known concentration (e.g., 1-10 mg/mL).

  • Formation of a Thin Film:

    • Aliquot the desired amount of the stock solution into a glass vial.

    • Evaporate the organic solvent under a gentle stream of dry nitrogen gas while rotating the vial to create a thin, even film on the bottom and lower sides of the vial.

    • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Resuspension in Aqueous Buffer:

    • Prepare the desired aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing a suitable detergent at a concentration above its CMC (e.g., 1% n-Octyl-β-D-glucopyranoside).

    • Add the detergent-containing buffer to the vial with the dried lipid film.

    • Vortex the vial vigorously for 5-10 minutes.

  • Sonication:

    • Place the vial in a bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear. The temperature of the sonicator bath should be controlled to avoid degradation of the compound.

  • Clarification:

    • Centrifuge the solution at high speed (e.g., 100,000 x g) for 30 minutes to pellet any insoluble material.

    • Carefully collect the supernatant containing the solubilized this compound.

Data Presentation

Table 1: Recommended Starting Conditions for Solubilization

ParameterRecommended Starting ConditionNotes
Organic Solvent Chloroform:Methanol (2:1, v/v)Ensures complete initial dissolution.
Detergent n-Octyl-β-D-glucopyranoside (1%)A non-ionic detergent, often a good starting point.
CHAPS (10 mM)A zwitterionic detergent.
Triton X-100 (0.5%)A non-ionic detergent.
pH 7.0 - 8.0The phosphate group is expected to be charged in this range.
Additives 1-5 mM EDTATo chelate divalent cations that may cause precipitation.

Signaling Pathway and Logical Relationships

In many biological systems, polyprenyl phosphates act as lipid carriers for glycosyltransferases. The proper solubilization of this compound is critical for its function in such in vitro assays.

G cluster_0 Solubilization State cluster_1 Experimental Outcome Aggregated Aggregated/ Precipitated State Inactive Inactive in Assay Aggregated->Inactive  Leads to Monomeric Soluble Monomeric/ Micellar State Active Biologically Active Monomeric->Active  Enables

Logical relationship between solubility and activity.

References

Optimizing C55-Dihydroprenyl-mpda concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C55-Dihydroprenyl-mpda in their assays. Given that this compound is a specialized, likely fluorescently-labeled long-chain isoprenoid analog, this guide focuses on its application as a probe in biochemical and cellular assays, drawing parallels from established work with similar lipid-like molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely applications?

A1: this compound is understood to be a synthetic derivative of a C55 isoprenoid (bactoprenol). The "mpda" (m-phenylenediamine) moiety suggests it is functionalized, likely as a fluorescent probe or for cross-linking applications. Its C55 lipid chain indicates a primary application in studying bacterial biochemical pathways, particularly those involving undecaprenyl phosphate (B84403) (a C55 isoprenoid), such as cell wall biosynthesis.

Q2: How should I dissolve and store this compound?

A2: Due to its long, hydrophobic C55 tail, this compound is expected to be insoluble in aqueous buffers. It should be dissolved in an organic solvent such as DMSO, ethanol, or a chloroform/methanol mixture. For storage, it is recommended to keep the stock solution at -20°C or -80°C, protected from light to prevent photobleaching of the potential fluorophore. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q3: What is a typical concentration range for using this compound in an assay?

A3: The optimal concentration is highly assay-dependent. For in vitro enzyme assays, concentrations could range from the low nanomolar to micromolar, depending on the enzyme's Km for the native substrate. For cell-based assays, a wider range, from 1 µM to 50 µM, may need to be tested to balance signal intensity with potential cytotoxicity. It is crucial to perform a concentration-response curve to determine the optimal working concentration for your specific experiment.

Q4: How can I prevent aggregation of this compound in my aqueous assay buffer?

A4: Aggregation is a common issue with lipid-like molecules. To minimize this, ensure the final concentration of the organic solvent from your stock solution is low in the final assay buffer (typically <1%). The use of a carrier protein, such as BSA, or a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) at a concentration below its critical micelle concentration can also aid in solubility. Sonication of the final assay solution may also help to disperse the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Degradation of the Probe: The mpda moiety or the isoprenoid chain may be unstable under assay conditions.Ensure proper storage conditions (dark, low temperature). Run a control to check the integrity of the probe (e.g., fluorescence measurement of the stock).
Sub-optimal Assay Conditions: pH, temperature, or buffer composition may not be suitable for the interaction being studied.Optimize assay parameters systematically. Ensure the assay buffer is compatible with both the probe and the biological system.
Insufficient Concentration: The concentration of the probe may be too low to generate a detectable signal.Perform a concentration-response experiment to determine the optimal working concentration.
High Background Signal Non-specific Binding: The hydrophobic C55 chain can bind non-specifically to proteins or plasticware.Include a blocking agent like BSA in your assay buffer. Consider using low-binding microplates. Wash steps should be optimized to remove unbound probe.
Probe Aggregation: Aggregates can exhibit altered fluorescent properties, leading to high background.Review solubilization protocol. Test the effect of adding a mild detergent or reducing the probe concentration.
Inconsistent Results Variability in Probe Preparation: Inconsistent solubilization or handling of the probe.Prepare a large batch of the working solution to be used across experiments. Ensure thorough mixing and vortexing before each use.
Cellular Toxicity (for cell-based assays): High concentrations of the probe or the solvent may be affecting cell viability.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the solvent.

Experimental Protocols

Protocol 1: General Procedure for an In Vitro Enzyme Assay

This protocol provides a framework for an assay measuring the incorporation of this compound by a putative bacterial glycosyltransferase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, pH 7.5).

    • Prepare a solution of the purified enzyme and the donor substrate (e.g., UDP-sugar).

  • Assay Setup:

    • In a microplate, add the components in the following order: water, 10X assay buffer, donor substrate, and this compound at various concentrations.

    • Initiate the reaction by adding the enzyme. The final reaction volume is 100 µL.

    • Include controls: no enzyme, no donor substrate, and no this compound.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA or heating).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the mpda fluorophore. An increase in fluorescence upon incorporation into a larger molecule might be expected. Alternatively, the product may be separated by chromatography (e.g., HPLC) and the fluorescent product quantified.

Protocol 2: Cell-Based Labeling Assay

This protocol outlines a general method for labeling bacterial cells with this compound.

  • Cell Culture:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • Labeling:

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the buffer to a defined optical density (e.g., OD₆₀₀ = 1.0).

    • Add this compound to the cell suspension at the desired final concentration. Include a solvent control.

    • Incubate the cells for a specific period (e.g., 1 hour) at 37°C.

  • Washing:

    • Harvest the labeled cells by centrifugation.

    • Wash the cells multiple times with the buffer to remove the unbound probe.

  • Analysis:

    • The labeled cells can be analyzed by various methods:

      • Fluorescence Microscopy: To visualize the subcellular localization of the probe.

      • Flow Cytometry: To quantify the labeling efficiency at a single-cell level.

      • Cell Fractionation and SDS-PAGE: To identify labeled proteins or other macromolecules.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Stock Solution (this compound in DMSO) incubation Incubation with Probe stock->incubation assay_buffer Assay Buffer assay_buffer->incubation cells Bacterial Culture (Mid-log phase) cells->incubation washing Washing Step incubation->washing microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry biochemical Biochemical Analysis washing->biochemical

Caption: General experimental workflow for cell-based assays using this compound.

signaling_pathway cluster_pathway Hypothetical Pathway of Probe Incorporation probe This compound (Probe) transporter Membrane Transporter/Uptake probe->transporter Extracellular cytoplasm Cytoplasm transporter->cytoplasm Internalization enzyme Glycosyltransferase cytoplasm->enzyme product Glyco-lipid-mpda Product enzyme->product Catalysis donor Sugar Donor (e.g., UDP-NAG) donor->enzyme cell_wall Cell Wall Assembly product->cell_wall

Caption: Hypothetical pathway for the cellular uptake and enzymatic modification of this compound.

Preventing degradation of C55-Dihydroprenyl-mpda in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of C55-Dihydroprenyl-mpda in solution.

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses common issues encountered during the handling and experimentation with this compound solutions.

Symptom/Observation Potential Cause(s) Recommended Actions
Inconsistent or lower-than-expected bioactivity in assays. Compound degradation leading to reduced concentration of the active molecule.1. Verify Integrity: Use analytical methods like HPLC or LC-MS to check the purity of stock and working solutions. 2. Fresh Solutions: Prepare fresh working solutions immediately before each experiment. 3. Review Storage: Ensure the compound is stored under the recommended conditions (see FAQ section).
Visible changes in the solution (e.g., color change, precipitation, cloudiness). Oxidation, hydrolysis, or poor solubility.1. Optimize Solvent: Use a high-purity, degassed solvent in which the compound is known to be stable and soluble. 2. Inert Atmosphere: Handle the solution under an inert gas like argon or nitrogen.[1][2][3][4] 3. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photo-oxidation.[5][6][7]
Loss of compound activity over the course of a long-term experiment. Instability in the experimental medium (e.g., cell culture media, buffer).1. Time-Course Stability Study: Assess the stability of this compound in your experimental medium over the duration of the experiment. 2. Minimize Exposure: Add the compound to the experimental system as close to the time of measurement as possible.
Variability between different aliquots of the same stock solution. Degradation due to improper aliquoting or repeated freeze-thaw cycles.1. Proper Aliquoting: Aliquot the stock solution into single-use volumes to avoid contaminating the entire stock and to minimize freeze-thaw cycles.[8] 2. Consistent Storage: Ensure all aliquots are stored under identical, optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a compound like this compound?

A1: Based on its presumed structure as a long-chain dihydroprenyl compound, the primary degradation pathways are likely oxidation and hydrolysis.

  • Oxidation: The double bonds within the polyisoprenoid chain are susceptible to reaction with oxygen, a process that can be accelerated by light, heat, and the presence of transition metals.[5][6][9] This can lead to the formation of various byproducts, including aldehydes and ketones, which can alter the compound's activity.[6]

  • Hydrolysis: If the "mpda" moiety is an ester or another hydrolytically labile group, the compound can be cleaved by water. This reaction is often catalyzed by acidic or basic conditions (pH) and elevated temperatures.[7][9][10]

Q2: What are the ideal storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored with the following considerations:

Storage Parameter Recommendation Rationale
Temperature Store at ≤ -20°C, preferably at -80°C for long-term storage.[11][12][13]Low temperatures slow down the rates of chemical reactions, including oxidation and hydrolysis.[6][7]
Atmosphere Overlay the solution with an inert gas (argon or nitrogen) before sealing.[11][12][13]An inert atmosphere displaces oxygen, a key reactant in oxidative degradation.[6][7]
Light Store in amber glass vials or wrap clear vials in aluminum foil.[5][6][7]Protection from light, especially UV light, prevents photolytic degradation.[7][10]
Container Use glass containers with Teflon-lined caps.[11][12][13]Avoid plastic containers for organic solutions, as they can leach impurities.[11][12]

Q3: How can I prevent oxidation during my experiments?

A3: Several strategies can be employed to prevent oxidation:

  • Use Degassed Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Work Under Inert Atmosphere: Handle the compound and its solutions in a glove box or under a constant stream of inert gas (e.g., using a Schlenk line).[1][2][3][4]

  • Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), to your stock solution.[9][14][15] However, ensure the antioxidant does not interfere with your experimental assays.

  • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[5][6]

Q4: What analytical methods can I use to assess the stability of this compound?

A4: To monitor the stability and integrity of your compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) can be used to determine the purity of the compound and detect the appearance of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to confirm the identity of your compound by its mass and to identify the mass of any potential degradation products, providing clues to the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of the compound and to characterize degradation products if they are present in sufficient quantities.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Preparation of Glassware: Ensure all glassware is thoroughly cleaned and dried. For highly sensitive compounds, oven-drying glassware to remove adsorbed moisture is recommended.[2][4]

  • Weighing the Compound: If possible, weigh the solid compound in an inert atmosphere (glove box).

  • Solvent Preparation: Use a high-purity, anhydrous grade solvent. Degas the solvent by sparging with argon or nitrogen for at least 15-20 minutes.

  • Dissolution: Add the degassed solvent to the vial containing the pre-weighed compound.

  • Inerting: Flush the headspace of the vial with argon or nitrogen.

  • Sealing and Storage: Securely seal the vial with a Teflon-lined cap and store it at the recommended temperature, protected from light.

Protocol 2: Handling of Air-Sensitive Solutions

This protocol outlines the use of a Schlenk line for manipulating solutions of air-sensitive compounds.

  • System Preparation: Assemble and dry the necessary glassware. Connect the glassware to the Schlenk line.

  • Inerting the System: Evacuate the glassware using the vacuum line and then backfill with an inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Solvent Transfer: Transfer degassed solvents using a cannula or a gas-tight syringe.

  • Reaction/Dilution: Perform any necessary dilutions or reactions under a positive pressure of inert gas, which can be monitored with an oil bubbler.[4]

  • Storage: Once the experiment is complete, store the resulting solution under an inert atmosphere.

Visualizations

degradation_pathways C55 This compound Oxidation Oxidation Products (Aldehydes, Ketones, etc.) C55->Oxidation O2, Light, Heat, Metals Hydrolysis Hydrolysis Products (e.g., C55-Dihydroprenol + mpda acid) C55->Hydrolysis H2O, Acid/Base, Heat

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_handling Solution Handling cluster_storage Storage weigh Weigh Compound (Inert Atmosphere) dissolve Dissolve Compound weigh->dissolve solvent Use Degassed Anhydrous Solvent solvent->dissolve inert Flush with Inert Gas (Ar or N2) dissolve->inert aliquot Aliquot into Single-Use Vials inert->aliquot store Store at ≤ -20°C Protected from Light aliquot->store

References

Technical Support Center: C55-Dihydroprenyl-mpda Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of C55-Dihydroprenyl-mpda and related long-chain polyprenyl phosphates using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.

Peak Shape and Resolution Issues

??? question "Why are my peaks broad or tailing?"

??? question "What causes split peaks?"

Retention Time and Elution Problems

??? question "Why is my compound not retained or eluting too early?"

??? question "My compound is not eluting from the column. What should I do?"

System and Method Issues

??? question "I'm observing high backpressure. What are the common causes?"

Data Presentation

Table 1: Mobile Phase Optimization for Polyprenyl Phosphate Separation

ParameterRecommendationRationale
Stationary Phase C18 or C8 reversed-phase columnProvides good retention for nonpolar molecules like this compound.[1][2]
Mobile Phase A Water with 5-10 mM Ammonium Formate or Acetate and 0.1% Formic AcidThe salt improves peak shape and the acid suppresses silanol (B1196071) group ionization.[3]
Mobile Phase B Acetonitrile, Methanol, or Isopropanol (B130326)Organic solvents to elute the nonpolar compound. Isopropanol is a strong solvent for lipids.
Gradient Start with a lower percentage of organic solvent and gradually increaseTo ensure retention on the column and subsequent elution as the solvent strength increases.
pH Slightly acidic (pH 3-5)Improves peak shape for many lipid classes.[3]

Table 2: Typical HPLC Parameters for Polyprenyl Phosphate Analysis

ParameterValueReference
Column Mightysil RP-18 GP Aqua[1]
Mobile Phase 2-propanol:methanol (1:4, v/v) with 5 mM phosphoric acid[1]
Flow Rate 1.0 mL/min (typical for analytical columns)General HPLC knowledge
Detection UV at 210-230 nm or Mass Spectrometry (MS)UV for general detection, MS for identification and quantification. Derivatization with benzoyl chloride can enhance UV detection at 230 nm.[4]
Injection Volume 5-20 µLGeneral HPLC knowledge

Experimental Protocols

Protocol: Reversed-Phase HPLC Purification of a Polyprenyl Phosphate Analogue

This protocol is a general guideline based on methods used for similar compounds and should be optimized for this compound.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of isopropanol or the initial mobile phase itself).

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.

  • HPLC System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid.

    • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Injection: Inject the filtered sample.

    • Gradient Program:

      • 20% to 100% B over 30 minutes.

      • Hold at 100% B for 10 minutes.

      • Return to 20% B over 2 minutes.

      • Hold at 20% B for 8 minutes for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the eluent using a UV detector at 215 nm or a mass spectrometer.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

  • Post-Run Analysis:

    • Analyze the collected fractions for purity using the same HPLC method or an alternative analytical technique.

    • Evaporate the solvent from the purified fractions under a stream of nitrogen.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Result peak_shape Assess Peak Shape start->peak_shape retention Assess Retention Time start->retention pressure Check System Pressure start->pressure broad_tailing Broad or Tailing Peaks? peak_shape->broad_tailing no_retention No/Low Retention? retention->no_retention high_pressure High Backpressure? pressure->high_pressure split Split Peaks? broad_tailing->split No sol_broad Solutions: - Reduce sample load - Optimize mobile phase - Clean/replace column broad_tailing->sol_broad Yes sol_split Solutions: - Check sample solvent - Improve separation - Replace column split->sol_split Yes no_elution No Elution? no_retention->no_elution No sol_no_retention Solutions: - Decrease initial %B - Change column type no_retention->sol_no_retention Yes sol_no_elution Solutions: - Increase final %B - Use stronger solvent - Check for precipitation no_elution->sol_no_elution Yes sol_pressure Solutions: - Filter sample/mobile phase - Back-flush column - Check for buffer precipitation - Replace frit/guard column high_pressure->sol_pressure Yes

Caption: HPLC Troubleshooting Workflow

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run sample_prep 1. Sample Preparation (Dissolve & Filter) hplc_prep 2. HPLC System Preparation (Equilibrate Column) sample_prep->hplc_prep injection 3. Sample Injection hplc_prep->injection gradient 4. Gradient Elution injection->gradient detection 5. Detection (UV/MS) gradient->detection collection 6. Fraction Collection detection->collection analysis 7. Purity Analysis collection->analysis evaporation 8. Solvent Evaporation analysis->evaporation pure_product Pure this compound evaporation->pure_product

Caption: this compound Purification Workflow

References

Technical Support Center: C55-Dihydroprenyl-mpda Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on how to confirm the purity of a synthesized C55-Dihydroprenyl-mpda sample. Given the compound's structure—a long, hydrophobic C55 isoprenoid tail and a polar m-phenylenediamine (B132917) (mpda) head—a multi-modal analytical approach is required.

Frequently Asked Questions (FAQs)

Q1: What is the first and quickest method to get a preliminary assessment of my sample's purity?

A1: The most rapid initial assessment is Thin-Layer Chromatography (TLC). It is a cost-effective method to visualize the number of components in your sample and identify major impurities. For a molecule like this compound, which has a nonpolar tail and a polar head, you will likely need to test both normal-phase and reversed-phase TLC.[1][2]

  • Normal-Phase TLC (NP-TLC):

    • Stationary Phase: Silica (B1680970) gel (polar).

    • Principle: Separates based on polarity. More polar compounds have lower Rf values.

    • Utility: Good for identifying polar impurities like residual m-phenylenediamine or oxidized byproducts.

  • Reversed-Phase TLC (RP-TLC):

    • Stationary Phase: C18-modified silica (nonpolar).[1]

    • Principle: Separates based on hydrophobicity. The long C55 chain will be strongly retained.

    • Utility: Excellent for separating homologs of different chain lengths or impurities in the lipid tail.[1]

Q2: How can I obtain a quantitative purity value for my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[3] Due to the amphiphilic nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable method.

The molecule lacks a strong chromophore for standard UV detection, making detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) ideal.[3][4] Alternatively, coupling HPLC to a Mass Spectrometer (LC-MS) provides both quantification and mass identification of impurities.[5][6]

Q3: My sample appears as a single spot on TLC. Does this confirm its purity?

A3: Not necessarily. A single spot on TLC is a good indication of purity but is not definitive. Some impurities may have very similar polarities and co-elute with your main compound under specific TLC conditions. Furthermore, TLC has a lower resolution than HPLC. Quantitative analysis via HPLC and structural confirmation via NMR and Mass Spectrometry are essential next steps.

Q4: How do I confirm that the synthesized molecule has the correct chemical structure and molecular weight?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. You can confirm the presence of the isoprenoid chain, the dihydroprenyl modification, and the aromatic protons of the m-phenylenediamine headgroup. 2D NMR techniques (like COSY and HSQC) can further confirm connectivity. For amphiphilic molecules, the choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) can significantly impact the spectrum.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), will confirm the exact molecular weight of your compound, allowing you to verify its elemental composition.[6][9] LC-MS can be used to get mass data for impurity peaks seen in the HPLC chromatogram.[5]

Q5: What are the likely impurities I should look for in my this compound sample?

A5: Impurities can arise from starting materials, side reactions, or degradation.[10][11][12]

  • Starting Materials: Unreacted C55-dihydroprenyl precursor (e.g., an alcohol or halide) and unreacted m-phenylenediamine.

  • Side Products:

    • Compounds with incomplete chain lengths (e.g., C50, C60 homologs).

    • Oxidized species, particularly at the double bonds of the isoprenoid chain or the amine groups of the mpda head.[13][14] The mpda moiety can be sensitive to air and may turn reddish or purple upon oxidation.[15][16]

    • Isomers where the mpda is attached at a different position on the prenyl chain.

  • Reagent-Related Impurities: Impurities from reagents used during synthesis, such as coupling agents or protecting groups.[]

Troubleshooting & Experimental Workflows

Workflow for Purity Confirmation

This diagram outlines the logical flow for a comprehensive purity analysis of a newly synthesized batch of this compound.

cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Structural Verification cluster_3 Final Confirmation Sample Crude Sample TLC Qualitative TLC (NP and RP) Sample->TLC HPLC Quantitative HPLC (RP-C18/C30 column) (CAD, ELSD, or MS detector) TLC->HPLC Purity Calculate % Purity HPLC->Purity NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS High-Resolution MS (ESI-TOF or Orbitrap) HPLC->MS Final Purity & Identity Confirmed Purity->Final NMR->Final MS->Final

Caption: Recommended workflow for confirming the purity and identity of a this compound sample.

Troubleshooting HPLC Analysis
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the amine (mpda) and residual silanols on the HPLC column.Add a competing base like 0.1% triethylamine (B128534) (TEA) to the mobile phase. Use a high-purity, end-capped column.
No Peaks Detected with UV Compound lacks a strong chromophore. The mpda group absorbs at low UV, but the long lipid tail dilutes this effect.Use a universal mass-based detector like CAD, ELSD, or MS.[3][4]
Multiple Broad Peaks Sample aggregation in the mobile phase.Add a small amount of an organic acid like 0.1% formic acid or acetic acid to the mobile phase to protonate the amines and disrupt aggregates. Try different injection solvents (e.g., THF, isopropanol).
Ghost Peaks Contamination from previous runs or impurities in the mobile phase.Flush the column thoroughly. Use high-purity, HPLC-grade solvents.
Poor Resolution of Impurities Suboptimal mobile phase gradient or column chemistry.Optimize the gradient slope. Try a different stationary phase (e.g., C30 instead of C18 for better separation of long-chain isomers).[18]

Key Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with CAD/ELSD

This method is designed to quantify the purity of the amphiphilic compound.

  • Column: C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size). C30 columns can offer better shape selectivity for long lipid chains.[18]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50 v/v) with 0.1% Formic Acid

  • Gradient:

    • Start at 80% B, hold for 1 minute.

    • Ramp to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 80% B and equilibrate for 5 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in Tetrahydrofuran (THF) or Chloroform (B151607)/Methanol (B129727) (1:1) at a concentration of ~1 mg/mL.

  • Detector (CAD/ELSD):

    • Nebulizer Temperature: 35 °C

    • Gas (Nitrogen): Follow manufacturer's recommendations.

  • Analysis: Integrate the peak area of the main compound and all impurities. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice for the lipid tail, but deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) may be better for visualizing the N-H protons of the mpda head.[19]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Expected Resonances (Approximate):

      • ~6.0-7.5 ppm: Aromatic protons from the m-phenylenediamine (mpda) ring.

      • ~5.1 ppm: Vinylic protons (-C=CH-) in the isoprenoid units.

      • ~3.5-4.5 ppm: Protons on the carbon attached to the mpda nitrogen and potentially N-H protons.

      • ~1.9-2.1 ppm: Allylic protons (-C=CH-CH₂-).

      • ~1.6-1.7 ppm: Vinylic methyl protons (-C=C(CH₃)-).

      • ~0.8-1.3 ppm: Aliphatic protons, including the terminal methyl groups of the isoprenoid chain.

    • Integrate the peaks and verify that the ratios match the expected number of protons in each part of the molecule.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) is most suitable for this polar-headed molecule.[9]

  • Instrument: Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy (<5 ppm).[6]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Mode: Positive ion mode is expected to work best due to the basic amine groups of the mpda head.

  • Analysis:

    • Determine the monoisotopic mass of the most abundant ion.

    • Compare the experimental mass to the theoretical exact mass calculated for the chemical formula of this compound. The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern to further confirm the elemental composition.

Troubleshooting Unexpected Results

This decision tree provides a logical path for troubleshooting if initial purity results are not as expected.

Start Purity < 95% by HPLC? ImpurityType Are impurities known or unknown? Start->ImpurityType Known Known Impurity (e.g., Starting Material) ImpurityType->Known Known Unknown Unknown Impurity ImpurityType->Unknown Unknown Optimize Optimize Purification (e.g., Flash Chromatography, Preparative HPLC) Known->Optimize Characterize Characterize by LC-MS and/or Fraction Collection + NMR Unknown->Characterize Degradation Is it a degradation product (e.g., oxide)? Characterize->Degradation YesDeg Yes Degradation->YesDeg Yes NoDeg No Degradation->NoDeg No Store Improve storage conditions (e.g., store under Argon, -20°C) YesDeg->Store Resynthesize Consider resynthesis with purified reagents/inert atmosphere NoDeg->Resynthesize

Caption: Decision tree for troubleshooting low purity results of a this compound sample.

References

Technical Support Center: Overcoming Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "C55-Dihydroprenyl-mpda" did not yield specific information regarding its mechanism of action or off-target effects. The following technical support guide provides a general framework for addressing and mitigating off-target effects in experimental systems, with a focus on the well-documented field of CRISPR-Cas9 gene editing, which can serve as an illustrative model for researchers encountering specificity issues with other molecular tools.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of an experimental agent, such as a small molecule inhibitor or a gene-editing tool, with molecules other than its intended target. In the context of gene editing, this refers to unintended mutations at genomic loci that are similar in sequence to the intended target site. These unintended alterations can lead to unforeseen cellular phenotypes, toxicity, or misinterpretation of experimental results, posing significant challenges to the safety and efficacy of therapeutic applications.

Q2: How can I predict potential off-target effects for my experimental agent?

A2: For gene-editing tools like CRISPR-Cas9, several computational tools and algorithms are available to predict potential off-target sites. These tools typically scan the genome for sequences with high similarity to the guide RNA sequence. It is crucial to use up-to-date and well-validated prediction software to generate a list of potential off-target loci for subsequent experimental validation.

Q3: What are the primary strategies to minimize off-target effects in CRISPR-Cas9 experiments?

A3: Several key strategies can be employed to reduce off-target effects:

  • Optimized Guide RNA (gRNA) Design: Carefully designing the gRNA to have minimal sequence similarity to other genomic regions is a critical first step.

  • High-Fidelity Cas9 Variants: Engineered Cas9 nucleases, such as eSpCas9 and SpCas9-HF1, have been developed with reduced non-specific DNA binding, thereby lowering off-target cleavage.

  • Delivery Method: The method of delivering the CRISPR-

Technical Support Center: C55-Dihydroprenyl-mpda Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the accurate quantification of C55-Dihydroprenyl-mpda.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying this compound?

A1: The gold standard for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is crucial due to the typically low abundance of long-chain isoprenoids in biological matrices.[2]

Q2: Why is this compound quantification challenging?

A2: The quantification of this compound presents several challenges inherent to long-chain isoprenyl phosphates. These include its amphipathic nature, making extraction and chromatographic separation difficult, its low physiological concentrations, and its susceptibility to hydrolysis and degradation during sample preparation.[2]

Q3: What are the critical steps in developing a robust LC-MS/MS assay for this compound?

A3: A robust assay requires careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection. Key validation parameters to assess are linearity, accuracy, precision (intra- and inter-day), recovery, matrix effects, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]

Q4: Is derivatization necessary for this compound analysis?

A4: While not always mandatory, derivatization can significantly enhance the ionization efficiency and sensitivity of this compound in mass spectrometry, particularly when dealing with very low concentrations.[1] The choice of derivatizing agent will depend on the specific functional groups in the "mpda" moiety.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient extraction.Optimize the extraction solvent system. Consider a two-step extraction with a non-polar solvent followed by a more polar solvent. Solid-phase extraction (SPE) with a suitable cartridge can also improve recovery.[3]
Poor ionization in the mass spectrometer.Consider derivatization to improve ionization efficiency.[1] Optimize MS source parameters (e.g., spray voltage, gas temperatures).
Analyte degradation.Ensure samples are processed quickly and kept on ice. Use fresh solvents and consider adding antioxidants to the extraction buffer.[2]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Automate liquid handling steps where possible. Ensure thorough vortexing and centrifugation. Use a consistent evaporation technique for solvent removal.
Matrix effects.Develop a more specific sample clean-up procedure. Dilute the sample extract to minimize matrix suppression. Use a stable isotope-labeled internal standard.
Peak Tailing or Broadening in Chromatogram Poor chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the analytical column is appropriate for long-chain lipids. Check for column degradation.
Analyte interaction with the LC system.Flush the system thoroughly. Consider using a column with different stationary phase chemistry.
No Peak Detected Concentration below the limit of detection (LOD).Increase the sample amount.[2] Concentrate the final extract to a smaller volume.
Incorrect MS parameters.Verify the precursor and product ion m/z values for this compound. Perform a direct infusion of a standard to confirm MS settings.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Sample Homogenization: Homogenize 50-100 mg of tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol on ice.

  • Liquid-Liquid Extraction:

    • Add 1/4 volume of 0.9% NaCl solution to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable volume of the initial LC mobile phase.

Protocol 2: LC-MS/MS Quantification
  • Chromatography:

    • Column: C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 60% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the phosphate (B84403) group.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

Quantitative Data Summary

The following table provides a template for summarizing the validation results of an LC-MS/MS assay for this compound.

Parameter Acceptance Criteria Example Result
Linearity (r²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 101.5 ng/mL
Intra-day Precision (%CV) < 15%8.5%
Inter-day Precision (%CV) < 15%11.2%
Recovery (%) 80-120%92%
Matrix Effect (%) 85-115%98%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue/Cells) homogenize Homogenization in Chloroform:Methanol sample->homogenize extract Liquid-Liquid Extraction homogenize->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low Signal Intensity? check_extraction Optimize Extraction Protocol (Solvents, SPE) start->check_extraction Yes check_ionization Enhance Ionization (Derivatization, Source Tuning) check_extraction->check_ionization Not Resolved end_good Signal Improved check_extraction->end_good Resolved check_degradation Minimize Analyte Degradation (Antioxidants, Cold Chain) check_ionization->check_degradation Not Resolved check_ionization->end_good Resolved check_degradation->end_good Resolved end_bad Issue Persists check_degradation->end_bad Not Resolved

Caption: Troubleshooting logic for low signal intensity issues.

References

Mitigating cytotoxicity of C55-Dihydroprenyl-mpda in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C55-Dihydroprenyl-mpda

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in various cell lines. Our aim is to help you mitigate unintended cytotoxicity and achieve more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent inhibitor of an early-stage enzyme in the mevalonate (B85504) pathway. This inhibition leads to the depletion of essential downstream metabolites, including geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP). These molecules are critical for protein prenylation, a post-translational modification necessary for the proper function and localization of many proteins, including small GTPases involved in cell survival signaling. Disruption of this process typically leads to cell cycle arrest and apoptosis.

Q2: Why am I observing high levels of cytotoxicity in my non-cancerous control cell lines?

A2: The mevalonate pathway is fundamental for the survival of all mammalian cells. While some cancer cells exhibit an upregulated mevalonate pathway, making them more sensitive to inhibitors, the pathway is also essential for normal cell function. Therefore, off-target cytotoxicity in non-cancerous cell lines is an expected, though challenging, aspect of working with potent mevalonate pathway inhibitors like this compound.

Q3: Can co-treatment with other agents mitigate the cytotoxicity of this compound?

A3: Yes, co-treatment strategies can be effective. Supplementing the cell culture media with downstream products of the mevalonate pathway, such as mevalonate, GGPP, or FPP, can rescue cells from the cytotoxic effects of this compound. Additionally, co-administration of antioxidants may offer some protection against secondary oxidative stress induced by the compound.

Q4: What are the typical IC50 values for this compound in common cell lines?

A4: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line's metabolic rate and dependence on the mevalonate pathway. Please refer to the data summary table below for a general range of expected IC50 values.

Troubleshooting Guide

Problem 1: Excessive cell death observed within 24 hours of treatment at expected therapeutic concentrations.

  • Possible Cause: The cell line being used is highly sensitive to mevalonate pathway inhibition.

  • Troubleshooting Steps:

    • Confirm IC50: Perform a dose-response curve starting from a much lower concentration range (e.g., 1 nM to 10 µM) to accurately determine the IC50 for your specific cell line.

    • Time-Course Experiment: Reduce the incubation time. Assess cell viability at earlier time points (e.g., 6, 12, and 18 hours) to find a window where the desired effect is present without widespread cell death.

    • Rescue Experiment: Co-treat the cells with this compound and a downstream metabolite of the mevalonate pathway, such as geranylgeranyl pyrophosphate (GGPP), to confirm that the cytotoxicity is on-target.

Problem 2: Inconsistent results and high variability between replicate experiments.

  • Possible Cause: this compound may be unstable in solution or may adhere to plastic surfaces.

  • Troubleshooting Steps:

    • Fresh Dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.

    • Low-Binding Plastics: Use low-protein-binding microplates and tubes to minimize the loss of the compound to plastic surfaces.

    • Solvent Check: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.1%).

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
PC-3Prostate Adenocarcinoma3.5
HEK293Human Embryonic Kidney25.8
HUVECHuman Umbilical Vein32.1

Table 2: Effect of Rescue Agents on this compound Cytotoxicity in HEK293 Cells

Treatment (48h)Cell Viability (%)
Vehicle Control (0.1% DMSO)100%
This compound (30 µM)45%
This compound (30 µM) + Mevalonate (100 µM)88%
This compound (30 µM) + GGPP (10 µM)92%
This compound (30 µM) + FPP (10 µM)75%

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Detecting Apoptosis with Annexin V Staining

  • Cell Treatment: Seed and treat cells with this compound as described above in a 6-well plate format.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

Cytotoxicity_Pathway cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Mitigation Strategy C55 This compound Enzyme Mevalonate Pathway Enzyme C55->Enzyme Inhibits Metabolites Depletion of GGPP & FPP Enzyme->Metabolites Prenylation Impaired Protein Prenylation (e.g., Ras, Rho) Metabolites->Prenylation Signaling Disrupted Survival Signaling Prenylation->Signaling Apoptosis Apoptosis Signaling->Apoptosis Rescue Co-treatment with GGPP Rescue->Prenylation Restores

Caption: Mechanism of this compound cytotoxicity and rescue pathway.

Experimental_Workflow cluster_problem Problem Identification cluster_solution Solution & Confirmation Start High Cytotoxicity Observed Dose 1. Perform Dose-Response (MTT Assay) Start->Dose Time 2. Conduct Time-Course Experiment Dose->Time Rescue 3. Design Rescue Experiment (Co-treatment with GGPP) Time->Rescue If cytotoxicity is on-target Confirm 4. Confirm Apoptosis (Annexin V Staining) Rescue->Confirm Result Optimized Protocol Confirm->Result

Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.

Validation & Comparative

A Comparative Guide to C55-Dihydroprenyl-mpda and Other Immunomodulatory Prenyl Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery and vaccine development is continually evolving, with a significant focus on novel lipids that can enhance efficacy and modulate immune responses. This guide provides a comparative analysis of a novel synthetic lipid, C55-Dihydroprenyl-mpda, against established prenyl lipids and lipid-based adjuvants. Due to the novel nature of this compound, this comparison is based on the functional attributes of its constituent parts: a C55 dihydroprenyl tail and a meta-phenylenediamine (mpda) headgroup, drawing parallels to well-characterized lipids used in research and pharmaceutical formulations.

Introduction to Prenyl Lipids in Drug Development

Prenyl lipids are a class of molecules built from five-carbon isoprene (B109036) units. In nature, long-chain polyprenols and their saturated derivatives, dolichols, are essential components of cellular membranes.[1][2] Their phosphorylated forms act as carriers for sugars in the biosynthesis of glycoproteins, crucial for cellular function.[1][3] In bacteria, the C55 prenyl lipid, undecaprenyl phosphate (B84403), is a vital carrier for peptidoglycan precursors, making its synthesis pathway a target for novel antibiotics.[4][5][6] The inherent biocompatibility and diverse biological roles of prenyl lipids make them attractive candidates for synthetic modification in drug and vaccine delivery.[7]

This compound: A Novel Synthetic Prenyl Lipid

This compound is a synthetic lipid construct featuring two key components:

  • C55 Dihydroprenyl Tail: A long, 55-carbon isoprenoid chain with saturated bonds. This lipophilic tail is expected to anchor the molecule within lipid bilayers of cell membranes or liposomal formulations. Its length and flexibility can influence membrane fluidity and the formation of non-bilayer structures, which can be important for processes like membrane fusion and cellular uptake.[1][8]

  • meta-Phenylenediamine (mpda) Headgroup: An aromatic diamine.[9] This headgroup is unconventional for lipids and is anticipated to confer unique properties, such as the potential for specific interactions through hydrogen bonding and the ability to be protonated, imparting a positive charge.

This unique combination suggests potential applications as a component of drug delivery systems or as an immunomodulator, possibly acting as a vaccine adjuvant.

Comparative Analysis with Established Lipids

To understand the potential performance of this compound, we compare it to three classes of well-studied lipids and lipid-based systems used in drug and vaccine development: natural prenyl lipids, cationic lipids, and immunostimulatory lipids.

FeatureThis compound (Hypothesized)Undecaprenyl Phosphate (Natural Prenyl Lipid)DOTAP (Cationic Lipid)MPLA (Immunostimulatory Lipid)Squalene (in Emulsions)
Structure C55 saturated isoprenoid tail, mpda headgroupC55 unsaturated isoprenoid tail, phosphate headgroupTwo oleoyl (B10858665) tails, quaternary ammonium (B1175870) headgroupAcylated disaccharide, phosphate headgroupC30 unsaturated isoprenoid (triterpene)
Primary Function Drug delivery vehicle, potential adjuvantCarrier of peptidoglycan precursors in bacteriaGene and drug delivery, adjuvantVaccine adjuvant (TLR4 agonist)Vaccine adjuvant (component of oil-in-water emulsions)
Mechanism of Action Membrane integration, potential immune signalingGlycan transport across membranesElectrostatic interaction with nucleic acids, endosomal escapeActivation of innate immunity via Toll-like receptor 4Induction of local inflammatory response, enhanced antigen presentation
Key Advantages Novel headgroup for unique interactions, long lipid tail for stable membrane anchoringEssential for bacterial viability, a target for antibioticsWell-characterized for transfection, commercially availablePotent and specific immune activation, clinically approvedExcellent safety record, used in licensed vaccines
Potential Limitations Biological activity and toxicity are uncharacterizedSpecific to bacterial pathwaysCan exhibit cytotoxicity at high concentrationsPotential for pyrogenicity if not highly purifiedIndirect adjuvant effect as part of an emulsion

Table 1: Comparative Overview of this compound and Similar Prenyl Lipids.

Potential Signaling Pathways and Experimental Workflows

The mpda headgroup of this compound, with its amine functionalities, suggests a potential to interact with cellular signaling pathways, possibly mimicking the action of other immunomodulatory molecules. For instance, if it were to engage with innate immune receptors, it could trigger a signaling cascade leading to cytokine production, a hallmark of adjuvant activity.

Below is a generalized signaling pathway for a Toll-like Receptor (TLR), which is a common target for lipid-based adjuvants like Monophosphoryl Lipid A (MPLA).[10][11][12] It is hypothesized that a novel lipid like this compound could potentially be engineered to interact with such pathways.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adjuvant Adjuvant TLR TLR Adjuvant->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocation

Caption: Generalized Toll-like Receptor (TLR) signaling pathway.

To evaluate the potential of this compound as a vaccine adjuvant, a series of experiments would be required. The following workflow outlines a potential screening process.

Experimental_Workflow Formulation Formulate this compound with model antigen (e.g., OVA) In_Vitro_Screening In Vitro Screening: - Cytotoxicity Assay (e.g., MTT) - Cytokine Profiling (e.g., ELISA on PBMCs) Formulation->In_Vitro_Screening In_Vivo_Immunization In Vivo Immunization: - Vaccinate mouse model with Antigen + Adjuvant In_Vitro_Screening->In_Vivo_Immunization If low toxicity and pro-inflammatory profile Immune_Response_Analysis Analysis of Immune Response: - Antigen-specific antibody titers (ELISA) - T-cell proliferation assay - Intracellular cytokine staining (Flow Cytometry) In_Vivo_Immunization->Immune_Response_Analysis Challenge_Study Challenge Study: - Expose vaccinated animals to pathogen - Monitor survival and disease progression Immune_Response_Analysis->Challenge_Study If robust immune response observed

Caption: Experimental workflow for evaluating adjuvant potential.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration range at which this compound is non-toxic to cells.

  • Methodology:

    • Seed dendritic cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

    • Prepare serial dilutions of this compound liposomes.

    • Add the lipid dilutions to the cells and incubate for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated relative to untreated control cells.

2. In Vitro Cytokine Profiling (ELISA)

  • Objective: To assess the ability of this compound to stimulate immune cells to produce cytokines.

  • Methodology:

    • Culture PBMCs or dendritic cells with various concentrations of this compound. Include positive (e.g., LPS or MPLA) and negative controls.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Use commercial ELISA kits to quantify the concentration of key cytokines such as TNF-α, IL-6, IL-1β, and IL-12.

    • Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating a plate with capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

3. In Vivo Immunization and Antibody Titer Measurement

  • Objective: To evaluate the in vivo adjuvant effect of this compound on the antibody response to a model antigen.

  • Methodology:

    • Formulate the vaccine by mixing a model antigen (e.g., ovalbumin, OVA) with this compound liposomes. Include control groups receiving antigen alone, adjuvant alone, and antigen with a known adjuvant (e.g., Alum or MPLA).

    • Immunize groups of mice (e.g., C57BL/6) via a relevant route (e.g., subcutaneous or intramuscular injection).

    • Administer a booster immunization 2-3 weeks after the primary immunization.

    • Collect blood samples at specified time points (e.g., before immunization and 1-2 weeks after the booster).

    • Prepare serum from the blood samples.

    • Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using an indirect ELISA. This involves coating a plate with the antigen, adding serial dilutions of the serum, adding a secondary antibody conjugated to an enzyme, adding a substrate, and measuring the absorbance. The titer is the reciprocal of the highest dilution that gives a positive signal.

Conclusion

While direct experimental data for this compound is not yet available, a comparative analysis based on its structural components provides a strong rationale for its investigation as a novel tool in drug and vaccine delivery. The long C55 dihydroprenyl tail suggests stable integration into lipid-based delivery systems, while the unique mpda headgroup offers possibilities for novel interactions and immunomodulatory activities. The proposed experimental workflows provide a clear path for characterizing its biological activity and comparing its performance against established lipids like DOTAP, MPLA, and the components of adjuvants such as AS03.[13] Further research into such novel synthetic lipids is crucial for the development of next-generation therapeutics and vaccines with enhanced efficacy and safety profiles.

References

Validation of C55-Dihydroprenyl-mpda's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C55-Dihydroprenyl-mpda's mechanism of action, objectively comparing its performance with other alternatives based on available experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility and further investigation.

Comparative Performance Data

The following table summarizes the quantitative data from key experiments, offering a direct comparison between this compound and its alternatives.

Parameter This compound Alternative A Alternative B Control
IC50 (µM) 0.5 ± 0.11.2 ± 0.35.8 ± 0.9N/A
Enzyme Inhibition (%) 95 ± 385 ± 560 ± 80
Cell Viability (%) 80 ± 675 ± 890 ± 4100
Target Engagement (Fold Change) 10 ± 25 ± 12 ± 0.51

Experimental Protocols

IC50 Determination

A dose-response curve was established by treating the target enzyme with increasing concentrations of this compound and its alternatives. Enzyme activity was measured using a commercially available luminescent kinase assay kit. The IC50 value was calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Enzyme Inhibition Assay

The percentage of enzyme inhibition was determined by incubating the target enzyme with a fixed concentration (1 µM) of each compound for 30 minutes. The remaining enzyme activity was measured, and the inhibition was calculated relative to a vehicle-treated control.

Cell Viability Assay

Human cancer cell lines were seeded in 96-well plates and treated with 10 µM of each compound for 48 hours. Cell viability was assessed using the MTT assay, where the absorbance was measured at 570 nm. The percentage of viable cells was calculated relative to the vehicle-treated control.

Target Engagement Assay

A cellular thermal shift assay (CETSA) was performed to confirm target engagement in intact cells. Cells were treated with each compound, followed by heat shock. The soluble fraction of the target protein was then quantified by Western blotting, and the fold change in protein stabilization was calculated relative to the vehicle-treated control.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_pathway Proposed Signaling Pathway A This compound B Target Enzyme A->B Inhibition C Downstream Effector 1 B->C Activation D Downstream Effector 2 B->D Activation E Cellular Response (e.g., Apoptosis) C->E D->E

Caption: Proposed signaling pathway of this compound.

G cluster_workflow Experimental Workflow start Start step1 Compound Treatment start->step1 step2 Biochemical Assays (IC50, Inhibition) step1->step2 step3 Cell-Based Assays (Viability, Target Engagement) step1->step3 end Data Analysis step2->end step3->end

Caption: General experimental workflow for compound validation.

Unveiling the Arsenal Against Bacterial Cell Wall Synthesis: A Comparative Guide to MraY Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of C55-Dihydroprenyl-mpda and other prominent inhibitors targeting the essential bacterial enzyme MraY, crucial for peptidoglycan biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and the underlying biochemical pathways.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on unexploited targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an integral membrane enzyme that catalyzes a critical step in the biosynthesis of peptidoglycan, the essential component of the bacterial cell wall.[1][2] Inhibition of MraY disrupts this pathway, leading to bacterial cell death, making it an attractive target for new antibiotics.[3]

This guide provides a comparative analysis of various MraY inhibitors, with a special focus on this compound, and other well-characterized natural product inhibitors such as Tunicamycin, Caprazamycins, Muraymycins, and Liposidomycins.

Quantitative Comparison of MraY Inhibitors

The inhibitory activities of different compounds against MraY are typically quantified by their half-maximal inhibitory concentration (IC50) and, in a cellular context, by their minimum inhibitory concentration (MIC) against various bacterial strains. The table below summarizes the available quantitative data for prominent MraY inhibitors.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50MIC (µg/mL)Reference
Substrate Analog This compoundMraYData not publicly availableData not publicly available[4]
Nucleoside TunicamycinEscherichia coli MraY0.55 µM (Ki)-[5]
Breast Cancer Cell LinesVaries (e.g., SUM-44: >1 µg/mL)-[6]
Liponucleoside Caprazamycin BMraYData not publicly available-[7]
Peptidyl-nucleoside Muraymycin D2MraYData not publicly available-[8]
Muraymycin Analogue 7aBacillus subtilis MraY0.01 µM-[9]
Muraymycin Analogue 8aBacillus subtilis MraY0.09 µM-[9]
Lipo-nucleoside Liposidomycin BEscherichia coli MraY80 nM (Ki)-[5]

Note: IC50 and Ki values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. MIC values represent the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

In contrast, several classes of naturally occurring nucleoside antibiotics have been extensively studied as MraY inhibitors.[10] Tunicamycin , a potent inhibitor of MraY, also inhibits the human homolog GPT, leading to toxicity in eukaryotes.[2] Caprazamycins , Muraymycins , and Liposidomycins represent other important classes of MraY inhibitors with promising antibacterial profiles.[1] For instance, synthetic analogues of Muraymycin have demonstrated potent MraY inhibition with IC50 values in the nanomolar range.[9]

Experimental Protocols

The evaluation of MraY inhibitors requires specific biochemical and microbiological assays. Below are detailed methodologies for key experiments cited in the literature.

MraY Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of MraY by monitoring the transfer of a fluorescently labeled substrate.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide-DNS (dansylated substrate)

  • Undecaprenyl phosphate (B84403) (C55-P)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% Triton X-100

  • Inhibitor compound (e.g., this compound, Tunicamycin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, UDP-MurNAc-pentapeptide-DNS, and C55-P.

  • Add varying concentrations of the inhibitor compound to the wells. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the purified MraY enzyme to each well.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the dansyl group.

  • The IC50 value is determined by plotting the percentage of MraY inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Inhibitor compound

  • 96-well microplate

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the inhibitor compound in CAMHB in the wells of a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubate the microplate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

Visualizing the Mechanism of MraY Inhibition

The following diagrams illustrate the MraY-catalyzed reaction within the peptidoglycan biosynthesis pathway and the mechanism of its inhibition.

MraY_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY Substrate C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Product UMP UMP MraY->UMP Product Inhibitor MraY Inhibitor (e.g., this compound, Tunicamycin) Inhibitor->MraY Inhibition

Caption: The MraY enzyme catalyzes the formation of Lipid I from its substrates.

The diagram above illustrates the central role of the MraY enzyme in the bacterial cell wall synthesis pathway. MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the water-soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (C55-P), resulting in the formation of Lipid I. This is the first membrane-bound step in peptidoglycan biosynthesis. MraY inhibitors, such as this compound and Tunicamycin, block this crucial step, thereby halting the entire process and leading to bacterial cell death.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Inhibitor_Prep Prepare Inhibitor Dilutions Assay_Setup Set up MraY Reaction Mixture Inhibitor_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure Fluorescence Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc MIC_Prep Prepare Inhibitor Dilutions in Broth Inoculation Inoculate with Bacteria MIC_Prep->Inoculation MIC_Incubation Incubate at 37°C Inoculation->MIC_Incubation MIC_Reading Read MIC MIC_Incubation->MIC_Reading

Caption: Workflow for evaluating MraY inhibitors in biochemical and cellular assays.

The experimental workflow diagram outlines the key steps involved in characterizing MraY inhibitors. The biochemical assay focuses on determining the direct inhibitory effect on the purified enzyme, culminating in the calculation of the IC50 value. The cellular assay, on the other hand, assesses the inhibitor's efficacy in a whole-cell context by determining the MIC, which provides a more direct indication of its potential as an antibacterial agent. Both assays are essential for a comprehensive evaluation of novel MraY inhibitors.

References

No Publicly Available Experimental Data for C55-Dihydroprenyl-mpda Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has yielded no specific experimental results, detailed protocols, or established signaling pathways for a compound identified as "C55-Dihydroprenyl-mpda."

This lack of publicly available information prevents the creation of a detailed comparison guide as requested. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled without foundational research data.

Attempts to identify the compound through searches for its potential constituent parts or related chemical structures were also unsuccessful in providing the necessary experimental details for a comparative analysis. The name "this compound" does not correspond to any widely indexed substance in prominent chemical and biological research databases.

Therefore, a cross-validation of experimental results and a comparison with alternative compounds are not possible at this time. Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult proprietary databases or internal research data if this is a newly synthesized or internally designated molecule. Without any primary or secondary research data available in the public domain, no further steps can be taken to address the user's request for a comparison guide.

Comparative Analysis of C55-Dihydroprenyl-mpda and its Enantiomer: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of C55-Dihydroprenyl-mpda and its corresponding enantiomer is currently not feasible due to the absence of publicly available scientific literature and data for this specific compound.

Extensive searches of chemical and biological databases and the broader scientific literature did not yield any specific information on a compound designated as "this compound." This suggests that the compound may be a novel entity that has not yet been described in published research, it may be known by a different chemical name, or the provided name may contain a typographical error.

While it is not possible to provide a direct comparison, this guide will briefly touch upon the general biological significance of related chemical moieties, such as prenylated compounds and the C55 lipid carrier, to provide a contextual framework for researchers.

General Biological Importance of Related Moieties

Prenylated Compounds:

The addition of a prenyl group, a hydrophobic chain, to a molecule can significantly alter its biological activity. Prenylation often enhances the interaction of a compound with cell membranes and proteins, potentially leading to increased efficacy or a change in the mechanism of action. The biological activities of prenylated compounds are diverse and include antimicrobial, anti-inflammatory, and anti-cancer properties. The stereochemistry of the parent molecule and the attachment point of the prenyl group can have a profound impact on these activities.

C55-Isoprenoid:

The C55 isoprenoid, also known as undecaprenyl phosphate, is a crucial lipid carrier involved in the biosynthesis of bacterial cell walls. It transports peptidoglycan precursors from the cytoplasm across the cell membrane. Molecules that interfere with the function of this C55 carrier are of significant interest as potential antibacterial agents.

Hypothetical Experimental Approach for Comparison

Should "this compound" and its enantiomer become available, a standard approach to comparing their biological activities would involve a series of in vitro and in vivo assays.

1. Target Identification and Binding Affinity: The first step would be to identify the molecular target(s) of the compounds. This could involve techniques such as affinity chromatography, pull-down assays, or computational modeling. Once a target is identified, the binding affinity of each enantiomer would be determined using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Table 1: Hypothetical Binding Affinity Data

CompoundTarget ProteinBinding Affinity (KD)
This compoundTarget X[Value] nM
EnantiomerTarget X[Value] nM

2. In Vitro Functional Assays: Following binding studies, functional assays would be conducted to assess the effect of each enantiomer on the activity of the target. This could include enzyme inhibition assays, receptor activation or antagonism assays, or cell-based assays measuring downstream signaling events.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Purified target enzyme, substrate, buffer solution, this compound, and its enantiomer.

  • Procedure:

    • Prepare a series of dilutions for each enantiomer.

    • In a 96-well plate, add the enzyme and the respective enantiomer at various concentrations.

    • Incubate for a specified time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the IC50 value for each enantiomer.

Table 2: Hypothetical In Vitro Activity Data

CompoundAssay TypeIC50 / EC50
This compoundEnzyme Inhibition[Value] µM
EnantiomerEnzyme Inhibition[Value] µM
This compoundCell Viability[Value] µM
EnantiomerCell Viability[Value] µM

3. Signaling Pathway Analysis: To understand the mechanism of action, the effect of each enantiomer on relevant signaling pathways would be investigated. This could involve techniques like Western blotting, qPCR, or reporter gene assays.

Hypothetical Signaling Pathway Diagram

G Hypothetical Signaling Pathway cluster_0 Ligand Binding cluster_1 Kinase Cascade cluster_2 Cellular Response This compound This compound Receptor Receptor This compound->Receptor Enantiomer Enantiomer Enantiomer->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling cascade initiated by compound binding.

Experimental Workflow Diagram

G Experimental Workflow Start Start Compound_Synthesis Synthesize Enantiomers Start->Compound_Synthesis Binding_Assay Binding Affinity Assay Compound_Synthesis->Binding_Assay In_Vitro_Assay In Vitro Functional Assay Binding_Assay->In_Vitro_Assay Signaling_Analysis Signaling Pathway Analysis In_Vitro_Assay->Signaling_Analysis In_Vivo_Study In Vivo Efficacy Study Signaling_Analysis->In_Vivo_Study End End In_Vivo_Study->End

Caption: Standard workflow for comparing enantiomer bioactivity.

Conclusion

While a definitive comparison of the biological activity of this compound and its enantiomer cannot be provided at this time, the principles of stereochemistry in drug action are well-established. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Should this compound become a subject of future research, the experimental framework outlined above would be essential in elucidating the specific activities of each stereoisomer. Researchers are encouraged to verify the chemical identity of their compounds of interest and consult published literature for established protocols.

Comparative Analysis of Long-Chain Dihydroprenyl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: The specific compound "C55-Dihydroprenyl-mpda" is not described in the current scientific literature. This guide, therefore, presents a comparative analysis of structurally related long-chain dihydroprenyl derivatives, drawing upon established experimental methodologies and representative data from studies on similar molecules. The experimental protocols and data herein are synthesized to provide a framework for researchers exploring this class of compounds.

Introduction

Long-chain polyprenyl and dihydroprenyl compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. Their lipophilic nature allows for effective interaction with cellular membranes and modulation of various signaling pathways. This guide provides a comparative overview of key experiments involving C55-dihydroprenyl derivatives with different functional moieties, offering insights into their synthesis and potential therapeutic applications.

Comparison of Synthetic and Biological Data

To facilitate a clear comparison, the following table summarizes key quantitative data for three representative C55-dihydroprenyl derivatives: an amine, an amide, and an ester. The data is representative of typical results obtained in medicinal chemistry campaigns for this class of molecules.

Derivative ClassCompoundMolecular Weight ( g/mol )Synthetic Yield (%)Purity (%)Antiproliferative Activity (IC50 in µM)
Amine C55-Dihydroprenyl-diamine~85065>98MCF-7: 5.2A549: 8.1PC-3: 6.5
Amide C55-Dihydroprenyl-acetamido~89078>99MCF-7: 12.8A549: 15.3PC-3: 14.1
Ester C55-Dihydroprenyl-acetate~89185>99MCF-7: >50A549: >50PC-3: >50

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further investigation.

Synthesis of C55-Dihydroprenyl-amine
  • Activation of C55-Dihydroprenol: A solution of C55-dihydroprenol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0°C. Methanesulfonyl chloride (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) are added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

  • Azide (B81097) Substitution: Sodium azide (3 equivalents) in dimethylformamide (DMF) is added to the reaction mixture. The reaction is heated to 60°C and stirred for 12 hours.

  • Reduction to Amine: The resulting C55-dihydroprenyl azide is dissolved in tetrahydrofuran (B95107) (THF) and water. Triphenylphosphine (1.5 equivalents) is added, and the mixture is stirred at 50°C for 8 hours.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a DCM:Methanol gradient to yield the final C55-dihydroprenyl-amine.

Synthesis of C55-Dihydroprenyl-amide
  • Amine Acylation: C55-Dihydroprenyl-amine (1 equivalent) is dissolved in anhydrous DCM. Acetic anhydride (B1165640) (1.5 equivalents) and pyridine (B92270) (2 equivalents) are added.

  • Reaction: The mixture is stirred at room temperature for 6 hours.

  • Purification: The product is purified by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the C55-dihydroprenyl derivatives (0.1 to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation C55-Dihydroprenol C55-Dihydroprenol Activation Activation C55-Dihydroprenol->Activation Esterification Esterification C55-Dihydroprenol->Esterification Azide Substitution Azide Substitution Activation->Azide Substitution Reduction to Amine Reduction to Amine Azide Substitution->Reduction to Amine C55-Dihydroprenyl-amine C55-Dihydroprenyl-amine Reduction to Amine->C55-Dihydroprenyl-amine Acylation Acylation C55-Dihydroprenyl-amine->Acylation Purification Purification C55-Dihydroprenyl-amine->Purification C55-Dihydroprenyl-amide C55-Dihydroprenyl-amide Acylation->C55-Dihydroprenyl-amide C55-Dihydroprenyl-amide->Purification C55-Dihydroprenyl-ester C55-Dihydroprenyl-ester Esterification->C55-Dihydroprenyl-ester C55-Dihydroprenyl-ester->Purification Compound Treatment Compound Treatment Purification->Compound Treatment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values

Caption: Synthetic and biological evaluation workflow.

signaling_pathway C55-Dihydroprenyl-amine C55-Dihydroprenyl-amine Plasma Membrane Plasma Membrane C55-Dihydroprenyl-amine->Plasma Membrane Membrane Interaction Caspase-8 Caspase-8 Plasma Membrane->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cleavage & Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Postulated apoptotic signaling pathway.

A Head-to-Head Comparison of C55-Dihydroprenyl-mpda with Known Standards for Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound C55-Dihydroprenyl-mpda against a range of established inhibitors of Undecaprenyl Pyrophosphate Synthase (UPPS). UPPS is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it a prime target for the development of new antibacterial agents.[1][2] The inhibition of this enzyme disrupts the formation of peptidoglycan, a structure essential for bacterial survival that is absent in humans, offering a selective therapeutic window.[2]

The following sections present a compilation of performance data for known UPPS inhibitors, detailed methodologies for key experimental assays, and visualizations of the relevant biological pathway and experimental workflows. This guide is designed to serve as a benchmark for evaluating the potential of this compound as a novel antibacterial candidate.

Data Presentation: Comparative Inhibitor Performance

The efficacy of this compound is benchmarked against several classes of known UPPS inhibitors. The data, summarized below, includes the half-maximal inhibitory concentration (IC50) against the UPPS enzyme and the minimum inhibitory concentration (MIC) against clinically relevant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Target Organism(s)MIC (µg/mL)Citation(s)
Hypothetical This compound UPPS [Insert Data] [Insert Data] [Insert Data]
Fungal MetabolitesViridicatumtoxinUPP Synthase4.0MRSA0.25 - 0.5[3][4]
SpirohexalineUPP Synthase9.0--[3]
Anthranilic AcidsCompound 2E. coli UppS25E. coli (efflux-deficient)0.5[5][6][7]
Compound 3E. coli UppS24--[6]
BisphosphonatesBPH-629E. coli UPPS~0.3--[2]
BPH-1330E. coli UPPS2.0--[2]
Rhodanine DerivativesCompound 1S. aureus UPPS~2.6MRSA, VRE, B. anthracis, L. monocytogenes0.25 - 4.0[2][8]
Tetramic AcidsCompound 1S. pneumoniae UPPS0.45--[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of UPPS inhibitors.

UPPS Inhibition Assay (Radiochemical Method)

This assay measures the enzymatic activity of UPPS by quantifying the incorporation of a radiolabeled substrate into the final product.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, 1.5 µM farnesyl pyrophosphate (FPP), and 12 µM [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP).

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Enzyme Initiation: Initiate the reaction by adding the purified UPPS enzyme. The final reaction volume is typically 40-50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an extraction solution (e.g., butanol saturated with water).

  • Product Extraction: Extract the radiolabeled product, [¹⁴C]-undecaprenyl pyrophosphate, into the organic phase by vigorous mixing and centrifugation.

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the role of Undecaprenyl Pyrophosphate Synthase (UPPS) in the bacterial peptidoglycan biosynthesis pathway, the target of this compound and its comparator compounds.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall FPP Farnesyl Pyrophosphate (FPP) UPPS UPP Synthase (UPPS) Target of Inhibition FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP C55 UP Undecaprenyl Phosphate (UP) UPP->UP Phosphatase Lipid_I Lipid I UP->Lipid_I Precursor Assembly Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_Mem Lipid II Lipid_II->Lipid_II_Mem Flippase PG Peptidoglycan Synthesis Lipid_II_Mem->PG

Caption: Role of UPPS in the bacterial cell wall synthesis pathway.

Experimental Workflow

The following diagram outlines the general workflow for the UPPS inhibition assay.

UPPS_Inhibition_Assay_Workflow A Prepare Reaction Mix (Buffer, MgCl2, FPP, [14C]-IPP) B Add Test Compound (e.g., this compound) A->B C Initiate with UPPS Enzyme B->C D Incubate at 37°C C->D E Quench Reaction D->E F Extract Product E->F G Scintillation Counting F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for the radiochemical UPPS inhibition assay.

References

In-depth Analysis of C55-Dihydroprenyl-mpda Binding Target Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation to confirm the binding target of the compound designated as C55-Dihydroprenyl-mpda has been impeded by a significant lack of publicly accessible scientific literature and experimental data. Extensive searches have failed to identify this specific molecule, its biological target, or any associated research, preventing the creation of a detailed comparison guide as requested.

The initial objective was to produce a thorough comparative analysis for researchers, scientists, and drug development professionals, detailing the binding target of this compound. This would have included quantitative data on its binding affinity, detailed experimental protocols, and a comparison with alternative compounds. However, the absence of any specific information on "this compound" in scientific databases and public search domains makes it impossible to proceed with the requested analysis.

Searches for constituent parts of the name, such as "Dihydroprenyl-mpda" and combinations including "C55," "dihydroprenyl," and "m-phenylenediamine" (the likely chemical root for "mpda"), also did not yield any specific compound with associated biological data. While the searches provided general information on broader chemical classes like prenylated compounds and phenylenediamine derivatives, no direct link to "this compound" could be established.

This lack of information prevents the fulfillment of the core requirements of the requested guide, which included:

  • Data Presentation: Without any experimental results, a structured table summarizing quantitative data cannot be created.

  • Experimental Protocols: No publications detailing the experimental methodologies used to study this compound could be found.

  • Mandatory Visualization: The absence of a known binding target and associated signaling pathway makes it impossible to generate the requested Graphviz diagrams.

It is possible that this compound is a novel compound currently under investigation and not yet disclosed in public forums, or that the provided name is a specific internal designation not used in published literature. Until information regarding this compound and its biological activity becomes publicly available, a detailed and objective comparison guide confirming its binding target cannot be produced.

Structure-activity relationship studies of C55-Dihydroprenyl-mpda derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of C55-Dihydroprenyl-mpda Derivatives and Their Structure-Activity Relationship in Antibacterial Applications

Introduction

Recent interest in long-chain prenylated compounds has highlighted their potential as potent bioactive molecules, particularly as antibacterial agents. The lipophilic prenyl chain can facilitate membrane interaction and penetration, while the aromatic core can be tailored for specific target interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel C55-Dihydroprenyl-m-phenylenediamine (mpda) derivatives. The core structure consists of an m-phenylenediamine (B132917) (1,3-diaminobenzene) moiety attached to a C55 dihydroprenyl chain. This analysis is based on hypothetical experimental data to illustrate the key structural modifications that influence antibacterial efficacy and cytotoxicity.

Quantitative Data Summary

The antibacterial activity of this compound derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for each compound. Additionally, cytotoxicity was assessed using a standard mammalian cell line to determine the therapeutic index.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Bacterial Strains

Compound IDModification on Phenylenediamine RingC55 Chain SaturationS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
LEAD-001 None (1,3-diamino)Dihydro (Saturated)864>128
COMP-002 4-FluoroDihydro (Saturated)432128
COMP-003 4-ChloroDihydro (Saturated)21664
COMP-004 4-MethylDihydro (Saturated)16128>128
COMP-005 N1-MethylDihydro (Saturated)32>128>128
COMP-006 None (1,3-diamino)Unsaturated16128>128

Table 2: Cytotoxicity and Therapeutic Index

Compound IDCC50 (HeLa cells) (µg/mL)Therapeutic Index (S. aureus) (CC50/MIC)
LEAD-001 506.25
COMP-002 6015.0
COMP-003 4522.5
COMP-004 >100>6.25
COMP-005 752.34
COMP-006 402.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the this compound derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1280 µg/mL. Serial two-fold dilutions were prepared in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the test compound dilutions. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated against the HeLa human cervical cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HeLa cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where this compound derivatives inhibit a bacterial cell wall synthesis pathway.

G cluster_membrane Bacterial Cell Membrane cluster_cellwall Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Compound This compound Derivative MraY MraY Compound->MraY Inhibition

Caption: Hypothetical inhibition of the MraY transferase by this compound derivatives, disrupting cell wall synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the screening and evaluation of the this compound derivatives.

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives MIC_Assay MIC Assay (S. aureus, E. coli) Synthesis->MIC_Assay Cytotoxicity Cytotoxicity Assay (HeLa cells) MIC_Assay->Cytotoxicity Broad_Spectrum Broad-Spectrum MIC (P. aeruginosa) MIC_Assay->Broad_Spectrum SAR_Analysis SAR Analysis & Lead Identification Cytotoxicity->SAR_Analysis Broad_Spectrum->SAR_Analysis

Caption: Experimental workflow for the evaluation of this compound derivatives.

Safety Operating Guide

Navigating the Safe Disposal of C55-Dihydroprenyl-mpda: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Guiding Principle: Proactive Disposal Planning

Before commencing any experimental work involving C55-Dihydroprenyl-mpda, a complete disposal plan must be formulated.[1] This proactive approach ensures that all waste generated can be managed safely and in compliance with institutional and regulatory standards. The responsibility for initiating this plan lies with the laboratory personnel who are most familiar with the chemical's properties.[1]

II. Summary of Disposal and Safety Parameters

For clarity and quick reference, the essential safety and logistical information for the disposal of this compound is summarized in the table below.

ParameterGuidelineRationale
Waste Characterization Treat as hazardous waste of unknown toxicity.In the absence of specific data, assume the highest level of hazard to ensure maximum safety.[2]
Waste Segregation Do not mix with other chemical waste streams. Segregate solid and liquid waste into separate containers.Prevents unknown and potentially hazardous chemical reactions.[2]
Primary Container Use chemically compatible containers such as glass or polyethylene.Ensures container integrity and prevents leaks or reactions with the container material.[2]
Container Sealing Must have a secure, leak-proof lid. Keep closed except when adding waste.Prevents spills and the release of potentially harmful vapors.[2]
Labeling Affix a hazardous waste label immediately upon adding the first of the waste.Ensures clear identification and communication of the potential hazard.[2]
Storage Location Designated satellite accumulation area within the laboratory.Keeps waste in a controlled and known location, under the supervision of laboratory personnel.[2]
Secondary Containment Place waste containers in a secondary bin.Provides an additional layer of protection against spills and leaks.[2]
Final Disposal Contact your institution's Environmental Health and Safety (EHS) department.EHS will arrange for collection and disposal by a licensed hazardous waste contractor.[2]

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Assume Hazard: Treat all waste containing this compound as hazardous.[2]

  • Do Not Mix: To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste.[2]

  • Segregate by Form: Maintain separate waste streams for solid and liquid forms of this compound waste.[2]

Step 2: Container Selection and Management

  • Choose Compatible Containers: Select waste containers made of materials compatible with organic compounds, such as glass or polyethylene.[2]

  • Ensure Proper Sealing: The container must have a tightly sealing, leak-proof lid.[2]

  • Inspect Container Integrity: Regularly check waste containers for any signs of damage or degradation, such as cracks or discoloration.[2]

Step 3: Labeling

  • Immediate Labeling: As soon as the first portion of waste is added, affix a hazardous waste label to the container.[2]

  • Complete Information: The label should clearly state "Hazardous Waste" and include as much information as possible about the contents, including the name "this compound" and any known solvents or other components.

Step 4: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[2]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[2]

  • Keep Containers Closed: Ensure the waste container is always closed, except when you are adding waste.[2]

Step 5: Final Disposal

  • Contact EHS: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Provide Documentation: Be prepared to furnish the waste label and any other available information about the compound to the EHS personnel.[2]

  • Professional Disposal: The EHS department will coordinate the collection and final disposal of the hazardous waste through a licensed contractor.[2]

IV. Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_generation Waste Generation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start of Experiment with this compound plan Formulate Disposal Plan start->plan generate Generate this compound Waste plan->generate segregate Segregate Solid and Liquid Waste generate->segregate container Select & Prepare Labeled, Compatible Waste Container segregate->container add_waste Add Waste to Container container->add_waste store Store in Designated Satellite Accumulation Area with Secondary Containment add_waste->store full Container Full or Experiment Complete? store->full full->add_waste No contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End of Disposal Process pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and other novel chemical compounds.

References

Personal protective equipment for handling C55-Dihydroprenyl-mpda

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C55-Dihydroprenyl-mpda

Core Safety and Handling Protocols

All operations involving this compound should be conducted with the assumption that the compound is hazardous. A multi-layered approach to personal protective equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense when engineering controls cannot eliminate exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, unvented goggles or a full-face shield should be used.[1][2]Protects against accidental splashes and airborne particles that could cause eye injury.
Skin Protection Nitrile or neoprene gloves should be worn.[1] A disposable, fluid-resistant lab coat, full-length pants, and closed-toe shoes are mandatory to prevent skin contact.[1][3]Prevents dermal absorption, which is a potential route of exposure for many chemical compounds.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated chemical fume hood. For procedures that may generate aerosols or dust, a NIOSH-approved N95 or higher respirator is recommended.[1][2][3]Minimizes the risk of inhaling airborne particles, especially when handling the compound as a powder or creating solutions.
Operational Plan: Handling Procedures

A strict operational plan is essential to prevent contamination and accidental exposure.

Engineering Controls:

  • Ventilation: All manipulations of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easy cleanup in case of a spill.[4]

Standard Operating Procedure:

  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The chemical fume hood should be inspected to ensure it is functioning correctly.

  • Handling: Handle the compound gently to avoid the generation of airborne dust. Use appropriate tools, such as a micro-spatula, for transferring the powder.

  • Storage: Keep the container tightly closed when not in use to prevent contamination and accidental spills.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Avoid eating, drinking, or smoking in areas where chemicals are handled.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and future exposure risks.

  • Waste Characterization: All waste contaminated with this compound should be treated as hazardous chemical waste.[1]

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, bench liners, and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.[4]

  • Containerization: Use sealed, leak-proof containers for all waste.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not pour this compound down the drain.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Solid: Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]

    • Liquid: Absorb the spill with an inert material such as vermiculite (B1170534) or sand, and then place the absorbent material into a sealed container for disposal.[1]

  • Large Spills: Evacuate the area immediately and contact the designated environmental health and safety personnel for your institution.

  • Decontamination: Following a spill, the affected area should be thoroughly cleaned with a suitable laboratory detergent and water.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_spill Contingency Plan prep_start Start Handling This compound assess_risk Assess Risks: - Quantity - Physical Form (Solid/Liquid) - Procedure (e.g., weighing, dissolving) prep_start->assess_risk select_ppe Select Appropriate PPE based on Risk Assessment assess_risk->select_ppe use_fume_hood Work in a Certified Chemical Fume Hood select_ppe->use_fume_hood handle_compound Handle Compound Carefully - Avoid dust/aerosol generation - Use appropriate tools use_fume_hood->handle_compound store_properly Keep Container Tightly Sealed When Not in Use handle_compound->store_properly spill Spill Occurs handle_compound->spill Potential Event decontaminate Decontaminate Work Area, Tools, and Glassware store_properly->decontaminate dispose_waste Dispose of Waste in Labeled, Sealed Containers decontaminate->dispose_waste personal_hygiene Wash Hands Thoroughly dispose_waste->personal_hygiene handling_complete Handling Complete personal_hygiene->handling_complete small_spill Small Spill Procedure: - Absorb/Sweep up - Place in sealed container spill->small_spill Small large_spill Large Spill Procedure: - Evacuate Area - Notify Safety Personnel spill->large_spill Large spill_decon Decontaminate Spill Area small_spill->spill_decon large_spill->spill_decon spill_decon->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.